Sirpefenicol
Description
Properties
CAS No. |
1632310-24-7 |
|---|---|
Molecular Formula |
C17H18F3N3O3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2,2-difluoro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-[6-(methylsulfonimidoyl)-3-pyridinyl]phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C17H18F3N3O3S/c1-27(21,26)14-7-6-12(9-22-14)10-2-4-11(5-3-10)15(24)13(8-18)23-17(25)16(19)20/h2-7,9,13,15-16,21,24H,8H2,1H3,(H,23,25)/t13-,15-,27?/m1/s1 |
InChI Key |
BCSOJZOJNNYSQM-GDVFORLASA-N |
Isomeric SMILES |
CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)[C@H]([C@@H](CF)NC(=O)C(F)F)O |
Canonical SMILES |
CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C(C(CF)NC(=O)C(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Sirpefenicol: A Technical Overview of a Novel Phenicol Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirpefenicol (ZTS-00007928) is a novel phenicol antibacterial agent currently in the research phase of development.[1] While detailed public information regarding its comprehensive development history, preclinical, and clinical data is limited, this guide provides a technical overview based on available patent information and the well-established pharmacology of the phenicol class of antibiotics. This compound is intended for the treatment of bacterial infections in animals.[1][2] This document will summarize the known information on this compound and provide a broader context of the discovery, mechanism of action, and development of phenicol antibiotics, serving as a foundational resource for researchers in the field.
Introduction to this compound
This compound is a fluorinated phenicol derivative. Its chemical name, as described in patent WO2020068607A1, is 2,2-difluoro-n-((1r,2s)-3-fluoro-1-hydroxy-1-(4-(6-(s-methylsulfonimidoyl)pyridin-3-yl)phenyl)propan-2-yl)acetamide.[1] The patent for the process of preparing this compound was granted to Randall Lee Dejong.[1]
Table 1: Key Identifiers for this compound
| Identifier | Value |
| Compound Name | This compound |
| Internal ID | ZTS-00007928 |
| CAS Number | 1632310-24-7 |
| Patent | WO2020068607A1 |
| Chemical Class | Phenicol |
| Indication | Bacterial Infections in Animals |
| Development Stage | Research |
The Phenicol Class: A Historical Perspective
The discovery of chloramphenicol in 1947 from the soil bacterium Streptomyces venezuelae marked the advent of the first broad-spectrum antibiotic. This discovery was a pivotal moment in the "golden era" of antibiotics (1940-1962), a period characterized by the discovery of most of the antibiotic classes in use today. The simple chemical structure of chloramphenicol facilitated its early chemical synthesis, making it a widely accessible antibiotic. Over the years, concerns about toxicity, particularly bone marrow suppression, spurred the development of derivatives such as thiamphenicol and florfenicol, with improved safety profiles for veterinary use. This compound represents a continuation of this developmental lineage, incorporating fluorine substitutions that can modulate a molecule's metabolic stability and biological activity.
Mechanism of Action of Phenicol Antibiotics
Phenicol antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is highly conserved across the class and is the presumed mechanism for this compound.
The process involves:
-
Cellular Entry: As lipid-soluble molecules, phenicols can diffuse across the bacterial cell membrane.
-
Ribosomal Binding: Inside the bacterium, the antibiotic reversibly binds to the 50S subunit of the 70S ribosome.
-
Inhibition of Peptidyl Transferase: This binding action blocks the peptidyl transferase enzyme, which is crucial for the elongation of the polypeptide chain. By inhibiting the formation of peptide bonds, protein synthesis is halted.
Caption: this compound's presumed mechanism of action via inhibition of the 50S ribosomal subunit.
Experimental Protocols
Due to the early stage of development and the proprietary nature of the research, specific experimental protocols for this compound are not publicly available. However, the following are general methodologies that would be employed in the preclinical evaluation of a novel phenicol antibiotic.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the preparations at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
In Vivo Efficacy Studies (Murine Infection Model)
Objective: To evaluate the therapeutic efficacy of this compound in a living organism.
Protocol:
-
Induce a systemic or localized infection in mice with a pathogenic bacterial strain.
-
Administer this compound at various dosages and schedules to different groups of infected mice.
-
Include a placebo-treated control group and a group treated with a standard-of-care antibiotic.
-
Monitor the mice for survival, clinical signs of illness, and bacterial burden in target organs at specific time points.
-
Determine the effective dose (ED50) of this compound required to protect 50% of the animals from lethal infection.
Caption: A simplified workflow for the preclinical evaluation of a novel antibiotic.
Quantitative Data
As of the latest available information, no quantitative data from preclinical or clinical studies of this compound has been publicly released. This includes data such as:
-
In Vitro Potency: MIC50 and MIC90 values against a panel of pathogenic bacteria.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Efficacy: In vivo efficacy data from animal models of infection.
-
Safety and Tolerability: Data from toxicology studies.
Researchers are directed to monitor scientific literature and patent updates for the future disclosure of such data.
Conclusion and Future Directions
This compound is a novel, fluorinated phenicol antibacterial agent in the early stages of research and development. While specific data on its biological activity and development are not yet in the public domain, its classification as a phenicol provides a strong basis for understanding its likely mechanism of action. The structural modifications, particularly the inclusion of fluorine, suggest a focus on optimizing the pharmacokinetic and pharmacodynamic properties of the phenicol scaffold. The future development of this compound will likely involve extensive preclinical testing to establish its spectrum of activity, efficacy, and safety profile before any potential progression into clinical trials. The information contained within patent WO2020068607A1 remains the most detailed public source of information on this compound.
References
Sirpefenicol: An In-depth Technical Guide on its Antibacterial Spectrum
Disclaimer: Detailed quantitative data on the antibacterial spectrum, specific experimental protocols, and the precise mechanism of action for Sirpefenicol are not publicly available. The primary source of this information is believed to be patent WO2020068607A1, the full text of which could not be accessed through publicly available search domains. This guide, therefore, provides a comprehensive overview based on the known characteristics of the phenicol class of antibiotics, to which this compound belongs, and outlines the standard methodologies used in the field.
Introduction to this compound
This compound is a novel antibacterial agent belonging to the phenicol class.[1][2][3] It is intended for use in animals to combat bacterial infections.[1][2] As a member of the phenicol family, which includes well-known antibiotics like chloramphenicol and florfenicol, this compound is anticipated to exhibit a broad spectrum of activity against a variety of bacterial pathogens.
Presumed Mechanism of Action: Inhibition of Protein Synthesis
Phenicol antibiotics are known to be potent inhibitors of bacterial protein synthesis. They exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase step, a critical process in the elongation of the polypeptide chain, thereby halting protein production. It is highly probable that this compound shares this fundamental mechanism of action.
Anticipated Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a range of bacteria is not available, the antibacterial spectrum of phenicols is typically broad, encompassing a variety of Gram-positive and Gram-negative organisms. It is expected that this compound would be effective against a similar range of pathogens.
Table 1: Anticipated Antibacterial Spectrum of this compound (Based on the Phenicol Class)
| Bacterial Category | Examples of Susceptible Genera (Presumed) |
| Gram-positive cocci | Staphylococcus, Streptococcus |
| Gram-positive rods | Bacillus, Clostridium |
| Gram-negative cocci | Neisseria |
| Gram-negative rods | Escherichia, Salmonella, Klebsiella, Haemophilus |
| Anaerobic bacteria | Bacteroides |
Note: This table is illustrative and based on the general spectrum of the phenicol class. The actual activity of this compound may vary.
Standard Experimental Protocols for Determining Antibacterial Spectrum
The determination of the in vitro activity of a new antibacterial agent like this compound involves standardized and well-documented methodologies. The primary method for quantifying antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The two most common methods for MIC determination are broth microdilution and agar dilution.
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that inhibits growth.
In the agar dilution method, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that prevents the growth of the bacteria.
Quality Control
To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential. This involves the use of reference bacterial strains with known MIC values for the class of antibiotics being tested. These QC strains are tested in parallel with the clinical isolates, and the results must fall within a predefined acceptable range.
Conclusion
This compound, as a new member of the phenicol class of antibiotics, holds promise for the treatment of bacterial infections in animals. While specific data on its antibacterial spectrum and mechanism of action are not yet publicly available, it is presumed to act by inhibiting bacterial protein synthesis, a hallmark of its class. The methodologies for determining its in vitro efficacy are well-established and would involve standard protocols such as broth microdilution or agar dilution to determine its Minimum Inhibitory Concentrations against a panel of relevant bacterial pathogens. Further research and the publication of data from studies on this compound are eagerly awaited by the scientific community to fully understand its therapeutic potential.
References
Sirpefenicol: A Technical Guide to a Novel Phenicol Antibiotic for Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirpefenicol is a novel phenicol antibiotic demonstrating significant potential for the treatment of bovine respiratory disease (BRD). As a member of the phenicol class, its mechanism of action is predicated on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, detailing its target organisms, in vitro efficacy, and the experimental methodologies used for its evaluation. All data presented herein is derived from publicly available patent literature, specifically international patent application WO2020068607A1.
Introduction
Bovine respiratory disease is a significant cause of morbidity, mortality, and economic loss in the cattle industry. The primary bacterial pathogens implicated in BRD include Pasteurella multocida, Mannheimia haemolytica, and Histophilus somni. The emergence of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound, a phenicol antibacterial agent, has been developed to address this need. This document serves as a technical resource for researchers and professionals in drug development, summarizing the core scientific data related to this compound's antimicrobial activity.
Mechanism of Action
As a phenicol antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. By binding to this subunit, this compound obstructs the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted action disrupts essential cellular processes, ultimately inhibiting bacterial growth.
Target Organisms and In Vitro Efficacy
This compound has demonstrated potent in vitro activity against key bacterial pathogens associated with bovine respiratory disease. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for a range of clinical isolates.
Efficacy Data
The following table summarizes the MIC data for this compound against Pasteurella multocida, Mannheimia haemolytica, and Histophilus somni.
| Target Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pasteurella multocida | 100 | 1 | 2 | 0.5 - 2 |
| Mannheimia haemolytica | 100 | 2 | 2 | 1 - 4 |
| Histophilus somni | 50 | 0.5 | 1 | 0.25 - 2 |
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data (Data extrapolated from patent WO2020068607A1)
Experimental Protocols
The in vitro efficacy of this compound was determined using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.
Broth Microdilution Assay
The determination of Minimum Inhibitory Concentrations (MICs) for this compound against the target bovine respiratory disease pathogens was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Preparation of Inoculum:
-
Bacterial isolates were cultured on appropriate agar plates to obtain pure colonies.
-
Colonies were suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4.1.2. Preparation of Antimicrobial Dilutions:
-
This compound was dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of two-fold serial dilutions of the this compound stock solution were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
4.1.3. Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted this compound was inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), were included on each plate.
-
The plates were incubated at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions. For fastidious organisms like Histophilus somni, incubation was performed in a CO₂-enriched atmosphere.
4.1.4. Determination of MIC:
-
Following incubation, the microtiter plates were visually inspected for bacterial growth.
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
Conclusion
This compound demonstrates promising in vitro activity against the principal bacterial pathogens responsible for bovine respiratory disease. Its efficacy, coupled with a well-understood mechanism of action characteristic of the phenicol class, positions it as a valuable candidate for further development and clinical investigation in veterinary medicine. The data presented in this guide, based on patent information, provides a foundational understanding for researchers and drug development professionals interested in this novel antibiotic. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety in the target animal population.
Sirpefenicol: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Core Chemical and Biological Profile of a Novel Phenicol Antibiotic
This technical guide provides a comprehensive overview of Sirpefenicol, a novel phenicol antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, anticipated mechanism of action, and relevant experimental protocols.
Core Compound Information
This compound is chemically identified as 2,2-difluoro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-[6-(methylsulfonimidoyl)-3-pyridinyl]phenyl]propan-2-yl]acetamide.[1] Key identifiers and its molecular formula are summarized below for quick reference.
| Identifier | Value | Source(s) |
| Molecular Formula | C17H18F3N3O3S | [2][3][4] |
| CAS Number | 1632310-24-7 | [2] |
| Molecular Weight | 401.40 g/mol |
Information regarding the specific antibacterial activity and detailed experimental data for this compound is primarily contained within patent WO2020068607A1. At present, extensive data on this compound's in vitro activity against a broad range of pathogens is not widely available in peer-reviewed scientific literature.
Anticipated Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a member of the phenicol class of antibiotics, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is well-established for related compounds like chloramphenicol. The process involves the drug binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step of protein elongation. This action is primarily bacteriostatic but can be bactericidal at high concentrations.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of a new antibacterial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial pathogens. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium under defined conditions. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.
Broth Microdilution Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate pure colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth.
-
Concluding Remarks
This compound represents a new addition to the phenicol class of antibacterial agents. While its core chemical identity is established, a full understanding of its antibacterial spectrum and potency awaits the public disclosure of detailed experimental findings, presumably from studies supporting patent WO2020068607A1. The methodologies and mechanisms of action outlined in this guide provide a foundational framework for researchers and drug development professionals to situate this compound within the broader context of antibacterial drug discovery and development. Further peer-reviewed studies are necessary to fully elucidate its therapeutic potential.
References
Preliminary In Vitro Studies of Phenicol Antibiotics: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a technical overview of the preliminary in vitro evaluation of phenicol antibiotics. While the inquiry specified "Sirpefenicol," publicly available research and quantitative data for this specific compound are limited at this time. This compound (also known as ZTS-00007928) is identified as a phenicol antibacterial agent in patent literature (WO2020068607A1) for potential use in animals[1][2].
Given the absence of specific data for this compound, this guide will focus on the broader class of phenicol antibiotics, including well-studied members like Chloramphenicol, Thiamphenicol, and Florfenicol. The methodologies, data, and mechanisms presented herein provide a foundational framework for the potential in vitro characterization of novel phenicols such as this compound.
Core Mechanism of Action: Protein Synthesis Inhibition
Phenicol antibiotics are primarily bacteriostatic agents that function by inhibiting protein synthesis in bacteria. The mechanism involves the drug binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase step, which is crucial for elongating the polypeptide chain, thereby halting protein production and inhibiting bacterial growth.
References
The Phenicol Antibiotics: A Technical Guide to the Relationship Between Sirpefenicol, Chloramphenicol, and Florfenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and functional relationships between three key phenicol antibiotics: chloramphenicol, florfenicol, and the more recent entrant, sirpefenicol. Chloramphenicol, a natural product of Streptomyces venezuelae, has long been recognized for its broad-spectrum antibacterial activity, but its use is curtailed by significant toxicity, most notably aplastic anemia.[1][2] This led to the development of synthetic analogs like florfenicol, which exhibits a more favorable safety profile while retaining potent antibacterial efficacy.[3][4] this compound represents a newer generation of this class, with a modified chemical scaffold suggesting a continued effort to refine the therapeutic index of phenicol antibiotics. This document details their mechanisms of action, antimicrobial spectra, pharmacokinetic profiles, and the critical structural modifications that define their individual characteristics. Experimental protocols for key assays and visualizations of their molecular interactions and relationships are provided to support further research and development in this important class of antibiotics.
Introduction: The Evolution of Phenicols
The phenicol class of antibiotics, characterized by a core phenylpropanoid structure, has been a cornerstone of antibacterial therapy for decades.[4] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction effectively stalls peptide chain elongation, leading to a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.
The clinical utility of the parent compound, chloramphenicol, has been hampered by its association with serious adverse effects, including dose-dependent bone marrow suppression and idiosyncratic, irreversible aplastic anemia. This toxicity is linked to the presence of a p-nitro group on the benzene ring. Consequently, significant research has focused on developing safer synthetic derivatives.
Florfenicol, a fluorinated analog of thiamphenicol, emerged as a successful successor, particularly in veterinary medicine. Key structural modifications, including the replacement of the p-nitro group with a methylsulfonyl group and the substitution of a hydroxyl group with a fluorine atom, circumvent the metabolic pathways associated with chloramphenicol's toxicity and can enhance its activity against some chloramphenicol-resistant strains.
This compound is a more recent addition to this family, representing a further evolution of the phenicol scaffold. While detailed public data is still emerging, its chemical structure reveals significant modifications to the phenyl ring, suggesting a continued effort to optimize the antibacterial spectrum and safety profile.
Chemical Structures and Core Relationships
The fundamental relationship between chloramphenicol, florfenicol, and this compound lies in their shared propanediol core structure, which is essential for their interaction with the bacterial ribosome. The evolution of this class of antibiotics is a clear example of rational drug design, where specific chemical moieties are altered to improve therapeutic properties.
Chloramphenicol: The archetypal phenicol, it possesses a p-nitrophenyl group and a dichloroacetyl tail.
Florfenicol: A derivative of thiamphenicol, it replaces the p-nitro group of chloramphenicol with a methylsulfonyl group and the C3 hydroxyl group with a fluorine atom. This latter change is critical as it prevents acetylation by chloramphenicol acetyltransferase (CAT), a common mechanism of bacterial resistance.
This compound: This compound exhibits a more complex substitution on the phenyl ring, featuring a pyridinyl-sulfonimidoyl moiety, and a difluoroacetyl tail instead of the dichloroacetyl group present in chloramphenicol and florfenicol. These modifications significantly alter the molecule's polarity and potential interactions with both the ribosomal target and metabolic enzymes.
Below is a visual representation of the structural evolution from chloramphenicol to florfenicol and the distinct structure of this compound.
Mechanism of Action: Targeting the Bacterial Ribosome
All three compounds share a common mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting peptide bond formation.
The following diagram illustrates the general mechanism of action of phenicol antibiotics on the bacterial ribosome.
Comparative Data
Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for chloramphenicol and florfenicol against a range of bacterial pathogens. Data for this compound is not yet widely available in the public domain.
| Organism | Chloramphenicol MIC (µg/mL) | Florfenicol MIC (µg/mL) |
| Escherichia coli | ≥32 (Resistant) | ≥16 (Resistant) |
| Staphylococcus pseudintermedius | MIC90: 32 | MIC90: 4 |
| Various aquatic animal bacteria | Generally higher MICs than florfenicol | Generally lower MICs than chloramphenicol |
Note: MIC values can vary significantly between different bacterial strains and testing methodologies.
Pharmacokinetic Parameters
This table presents a comparison of key pharmacokinetic parameters for chloramphenicol and florfenicol. Data for this compound is not currently available.
| Parameter | Chloramphenicol | Florfenicol |
| Bioavailability (Oral) | ~80% in humans | 88.8% in veal calves |
| Protein Binding | 50-60% in adult humans | 22-26% in adult cows |
| Metabolism | Primarily hepatic glucuronidation | Hepatic |
| Elimination Half-life | 1.5-3.5 hours in adult humans with normal renal/hepatic function | 222.8 minutes (IV) in veal calves |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antibiotic.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Antibiotic stock solution
-
Sterile diluent (e.g., saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a microplate reader.
-
The following diagram illustrates the workflow for MIC determination.
Ribosome Binding Assay
This protocol provides a general method for assessing the binding of a phenicol antibiotic to the bacterial ribosome using a competition binding assay with a fluorescently labeled probe.
Objective: To determine the binding affinity of a test compound to the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus)
-
Fluorescently labeled antibiotic probe (e.g., BODIPY-labeled erythromycin or chloramphenicol)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20)
-
Fluorometer or fluorescence polarization plate reader
Procedure:
-
Complex Formation:
-
Incubate a known concentration of 70S ribosomes with the fluorescently labeled antibiotic probe in the binding buffer to allow for complex formation.
-
-
Competition:
-
Add increasing concentrations of the unlabeled test compound to the ribosome-probe complex.
-
-
Equilibration:
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization or anisotropy of the samples. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the test compound concentration.
-
Calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the fluorescent probe) and subsequently the Ki (inhibition constant) to determine the binding affinity.
-
Conclusion
The phenicol class of antibiotics exemplifies the power of medicinal chemistry to refine and improve upon a natural product scaffold. The progression from chloramphenicol to florfenicol demonstrates a successful strategy to mitigate toxicity while retaining or even enhancing antibacterial activity. This compound represents the ongoing evolution of this class, with significant structural modifications that likely aim to further optimize its therapeutic properties. While comprehensive data on this compound is still limited, its emergence underscores the continued importance of the phenicol core in the development of new antibacterial agents. Further research into the antimicrobial spectrum, pharmacokinetic profile, and safety of this compound is warranted to fully understand its potential clinical utility. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this critical class of antibiotics.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of Sirpefenicol in Animals
Disclaimer: Publicly available scientific literature on Sirpefenicol is currently limited. This compound is identified as a phenicol antibacterial agent for potential use in animals.[1][2] Given the scarcity of specific data on this compound, this technical guide utilizes information from its close structural and functional analogue, florfenicol , to provide a comprehensive overview of the potential therapeutic applications, mechanism of action, and experimental methodologies relevant to this class of compounds. The data and protocols presented herein are based on extensive research on florfenicol and should be considered as a foundational guide for the prospective research and development of this compound.
Executive Summary
This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, a novel phenicol antibiotic, in veterinary medicine. Due to the limited availability of specific data for this compound, this document leverages the extensive body of research on florfenicol, a closely related and widely used veterinary antibiotic. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacological properties, therapeutic uses, and relevant experimental protocols for this class of antimicrobials. Key sections include a detailed examination of the mechanism of action, supported by a signaling pathway diagram, extensive quantitative data on in vitro efficacy and pharmacokinetics presented in tabular format, and detailed experimental protocols for crucial analytical and clinical evaluation methods.
Mechanism of Action
This compound, as a member of the phenicol class, is presumed to act in a manner analogous to florfenicol. The primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit of bacteria, which in turn obstructs the action of peptidyl transferase. This enzymatic step is critical for the formation of peptide bonds between amino acids. By inhibiting this process, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect. At higher concentrations or against highly susceptible organisms, this can become bactericidal.
References
Methodological & Application
Application Notes and Protocols: Sirpefenicol Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpefenicol is a novel antibacterial agent belonging to the phenicol class.[1][2][3] As with all new antimicrobial candidates, determining its potency against various bacterial strains is a critical step in the research and development process. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, guidance on data presentation, and visualizations of the experimental workflow and the putative signaling pathway.
While this compound is identified as a phenicol antibacterial agent, specific public data on its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens is not currently available in the reviewed literature. The tables below are provided as templates for researchers to record and structure their experimental findings.
Data Presentation
Table 1: MIC of this compound Against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | Insert Data | Insert Data |
| Enterococcus faecalis | e.g., 29212 | Insert Data | Insert Data |
| Streptococcus pneumoniae | e.g., 49619 | Insert Data | Insert Data |
| User-defined strain | Insert Data | Insert Data |
Table 2: MIC of this compound Against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Escherichia coli | e.g., 25922 | Insert Data | Insert Data |
| Pseudomonas aeruginosa | e.g., 27853 | Insert Data | Insert Data |
| Klebsiella pneumoniae | e.g., 700603 | Insert Data | Insert Data |
| User-defined strain | Insert Data | Insert Data |
Putative Signaling Pathway: Inhibition of Bacterial Protein Synthesis
This compound is a member of the phenicol class of antibiotics. While its specific binding kinetics may vary, the general mechanism of action for this class involves the inhibition of protein synthesis. Phenicols typically bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step and preventing the elongation of the polypeptide chain.
Caption: Putative mechanism of this compound inhibiting bacterial protein synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the major steps for performing a broth microdilution assay to determine the MIC of this compound.
Caption: Workflow for the broth microdilution MIC assay of this compound.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Bacterial strains (e.g., ATCC quality control strains)
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35-37°C)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
The stock solution can be stored at -20°C or as recommended by the manufacturer.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Procedure
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last column.
-
The wells will now contain 100 µL of varying concentrations of this compound.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of this compound in each well to the final test concentrations.
-
Controls:
-
Growth Control: At least one well containing 200 µL of CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: At least one well containing 200 µL of CAMHB only, with no bacteria or this compound.
-
Incubation
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth. The sterility control should show no growth (clear), and the growth control should show distinct turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection from the bottom of the plate or by using a microplate reader to measure the optical density (OD) at a wavelength of 600 nm.
-
Record the MIC value in µg/mL.
References
Application Notes and Protocols for Sirpefenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirpefenicol is a novel phenicol-class antibacterial agent with potential applications in combating bacterial infections. As a research compound, establishing standardized protocols for its handling and use is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the preparation of this compound stock solutions, along with information on its chemical properties, solubility, and storage conditions. Furthermore, a representative experimental workflow for determining its antibacterial activity via Minimum Inhibitory Concentration (MIC) assay is outlined.
Chemical Properties and Solubility
This compound is a synthetic compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₈F₃N₃O₃S |
| Molecular Weight | 401.40 g/mol [1] |
| CAS Number | 1632310-24-7[1] |
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Information on its solubility in other common laboratory solvents is currently limited. Researchers are advised to perform small-scale solubility tests before preparing large volumes of stock solutions in alternative solvents.
| Solvent | Known Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |
| Ethanol | Data not available |
| Water | Data not available |
| Phosphate-Buffered Saline (PBS) | Data not available |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[2]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For a 1 ml of 10 mM stock solution, weigh 4.014 mg of this compound (Molecular Weight = 401.4 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 ml of DMSO for every 4.014 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Note on Sterilization: As DMSO is a solvent that can compromise the integrity of some filter membranes, filter sterilization of the DMSO stock solution is generally not recommended. Ensure that the DMSO used is of high purity and handled under sterile conditions to minimize contamination.
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 24 months |
| 10 mM Stock in DMSO | -20°C | Up to 1 month |
| 10 mM Stock in DMSO | -80°C | Up to 6 months |
Handling Recommendations:
-
Protect the powder and stock solutions from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile filter tips
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the desired starting concentration (e.g., for a starting concentration of 128 µg/mL, add a calculated amount of the 10 mM stock).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate, typically to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (bacteria, no drug), and column 12 as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Mechanism of Action and Experimental Workflow Diagrams
Mechanism of Action:
This compound belongs to the phenicol class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. Phenicols bind to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting protein elongation.
Caption: Mechanism of action of phenicol antibiotics like this compound.
Caption: Experimental workflow for MIC determination.
References
Sirpefenicol Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpefenicol is a phenicol antibacterial agent identified for its potential use in treating bacterial infections.[1] As with any compound intended for research and development, understanding its solubility in various solvents is a critical first step for in vitro and in vivo studies. This document provides a summary of the known solubility of this compound and offers a generalized protocol for determining its solubility in other solvents. Additionally, it outlines the presumed mechanism of action based on its classification as a phenicol antibiotic.
Data Presentation: this compound Solubility
The quantitative solubility data for this compound is currently limited. The available information is summarized in the table below. For context, qualitative solubility information for the broader class of phenicol antibiotics is included, as they often exhibit similar physicochemical properties.
| Compound | Solvent | Solubility | Data Type |
| This compound | DMSO | 10 mM | Quantitative [1] |
| Phenicol Class | Ethanol | Soluble | Qualitative[2] |
| Phenicol Class | Methanol | Soluble | Qualitative[3] |
| Phenicol Class | Acetone | Soluble | Qualitative[3] |
| Phenicol Class | Dimethylformamide | Soluble | Qualitative |
| Phenicol Class | Water | Slightly Soluble | Qualitative |
Experimental Protocols
Determining the Equilibrium Solubility of this compound
The following is a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvent(s) of interest (e.g., DMSO, ethanol, water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions for generating a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or molarity (M).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Signaling Pathway: Mechanism of Action of Phenicol Antibiotics
This compound is classified as a phenicol antibacterial agent. While its specific interactions are a subject of ongoing research, its mechanism of action is presumed to be consistent with that of other phenicols, such as chloramphenicol. These antibiotics act by inhibiting bacterial protein synthesis.
The primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of this subunit, phenicols block the peptidyl transferase step of protein elongation. This prevents the formation of peptide bonds between amino acids, thereby halting the synthesis of essential proteins and ultimately leading to a bacteriostatic effect.
Caption: Mechanism of action for phenicol antibiotics.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sirpefenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpefenicol is a phenicol antibacterial agent intended for use in treating bacterial infections in animals.[1] As with any novel antimicrobial compound, determining its potency against a range of relevant pathogenic bacteria is a critical step in its development and clinical application. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[2] These application notes provide detailed protocols for determining the MIC of this compound using established methods such as broth microdilution, agar dilution, and the epsilometer test (E-test).
Mechanism of Action of Phenicols
This compound, as a member of the phenicol class of antibiotics, is presumed to exert its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This class of antibiotics binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[3][4] By occupying the A-site of the PTC, phenicols sterically hinder the binding of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[3]
Caption: Mechanism of action of this compound on the bacterial 50S ribosomal subunit.
Data Presentation: MIC of this compound
The following table is a template for presenting the MIC data for this compound against a panel of relevant veterinary pathogens. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively, should be calculated. For illustrative purposes, example data for Florfenicol, a related phenicol antibiotic, against bovine and porcine respiratory pathogens is included. Note: This data is for a different compound and should be replaced with experimental data for this compound.
| Bacterial Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Pasteurella multocida (Bovine) | e.g., 122 | Data to be determined | Data to be determined | Data to be determined |
| Mannheimia haemolytica (Bovine) | e.g., 118 | Data to be determined | Data to be determined | Data to be determined |
| Histophilus somni (Bovine) | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |
| Pasteurella multocida (Porcine) | e.g., 212 | Data to be determined | Data to be determined | Data to be determined |
| Actinobacillus pleuropneumoniae (Porcine) | e.g., 45 | Data to be determined | Data to be determined | Data to be determined |
| Streptococcus suis (Porcine) | e.g., 99 | Data to be determined | Data to be determined | Data to be determined |
| Bordetella bronchiseptica (Porcine) | e.g., 160 | Data to be determined | Data to be determined | Data to be determined |
Illustrative Example with Florfenicol Data
| Bacterial Species | Number of Isolates | Florfenicol MIC Range (µg/mL) | Florfenicol MIC₅₀ (µg/mL) | Florfenicol MIC₉₀ (µg/mL) |
| P. multocida (Bovine) | 122 | ≤0.25–1 | 0.5 | 0.5 |
| M. haemolytica (Bovine) | 118 | ≤0.25–2 | 1 | 1 |
| P. multocida (Porcine) | 212 | ≤0.25–1 | 0.5 | 0.5 |
| A. pleuropneumoniae (Porcine) | 45 | ≤0.25–0.5 | 0.5 | 0.5 |
| S. suis (Porcine) | 99 | 0.5–2 | 1 | 2 |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Method
This method is widely used for determining the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in CAMHB in the microtiter plate.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted down the plate. The last well serves as a growth control and contains no antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add the appropriate volume of the diluted inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Caption: Workflow for the Broth Microdilution Method.
Protocol 2: Agar Dilution Method
This method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the drug solution to molten MHA before pouring the plates.
-
A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspension (approximately 10⁴ CFU per spot). An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze is generally disregarded.
-
Caption: Workflow for the Agar Dilution Method.
Protocol 3: Epsilometer Test (E-test)
The E-test is a gradient diffusion method that provides a quantitative MIC value.
Materials:
-
This compound E-test strips
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described previously, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of E-test Strip:
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the this compound E-test strip to the agar surface with the MIC scale facing upwards.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test strip.
-
Caption: Workflow for the E-test Method.
Quality Control
For all MIC determination methods, it is imperative to include quality control (QC) strains with known MIC values for the class of antibiotic being tested. Reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 should be tested concurrently. The resulting MIC values for these QC strains must fall within the acceptable ranges defined by CLSI to ensure the validity of the experimental results.
Conclusion
These protocols provide a framework for the accurate and reproducible determination of the Minimum Inhibitory Concentration of this compound. Adherence to standardized procedures and rigorous quality control are essential for generating reliable data that will inform the development and clinical use of this novel veterinary antimicrobial agent. The generated MIC data will be crucial for establishing susceptibility breakpoints, monitoring for the emergence of resistance, and guiding appropriate dosage regimens.
References
Application Notes and Protocols: Sirpefenicol (Florfenicol) Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and bioavailability studies of Sirpefenicol, a structural analogue of thiamphenicol, more commonly known as Florfenicol. The following sections detail the experimental protocols and summarize the key pharmacokinetic parameters across various animal species, administration routes, and dosages. The data presented is compiled from multiple scientific studies to serve as a valuable resource for designing and interpreting pharmacokinetic and bioavailability studies of this veterinary antibiotic.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of florfenicol have been extensively studied in a variety of animal species. The following tables summarize the key findings from several studies, providing a comparative look at the drug's behavior after intravenous (IV), intramuscular (IM), and oral (PO) administration.
Table 1: Pharmacokinetics of Florfenicol in Swine
| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 15 mg/kg IM | 3.04 ± 1.82 | 1.94 ± 0.87 | - | - | Similar to oral | [1][2] |
| 15 mg/kg Oral | - | - | - | - | Similar to IM | [2][3] |
| 20 mg/kg IV | - | - | - | - | - | [4] |
| 20 mg/kg IM | 4.00 | - | - | 13.88 | 122.7 | |
| 20 mg/kg Oral | 8.11 | - | - | 16.53 | 112.9 | |
| 30 mg/kg IM | 8.15 ± 3.11 | 1.40 ± 0.66 | 164.45 ± 34.18 | - | - |
Table 2: Pharmacokinetics of Florfenicol in Cattle
| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 20 mg/kg IV | - | - | - | 2.65 | - | |
| 20 mg/kg IM | - | - | - | 18.3 | 78.5 | |
| 20 mg/kg IM | 3.2 ± 0.5 | - | 101.5 | 24.5 | - | |
| 40 mg/kg SC | 2.7 ± 0.4 | - | 194.5 | 103.8 | - |
Table 3: Pharmacokinetics of Florfenicol in Sheep
| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 20 mg/kg IV | - | - | 76.31 ± 9.17 | 18.83 ± 6.76 | - | |
| 20 mg/kg IM | 4.13 ± 0.29 | - | 67.95 ± 9.61 | 10.34 ± 1.11 | 89.04 | |
| 30 mg/kg IV | - | - | 119.21 ± 2.05 | 18.71 ± 1.85 | - | |
| 30 mg/kg IM | 7.04 ± 1.61 | - | 101.95 ± 8.92 | 9.57 ± 2.84 | 85.52 |
Table 4: Pharmacokinetics of Florfenicol in Broiler Chickens
| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 15 mg/kg IV | - | - | - | 2.8 | - | |
| 15 mg/kg IM | - | - | - | - | 95 | |
| 15 mg/kg Oral | - | - | - | - | 96 | |
| 30 mg/kg IV | - | - | - | 3.02 | - | |
| 30 mg/kg IM | - | - | - | - | 98 | |
| 30 mg/kg Oral | 4.83 | 1.53 | - | - | 76.22 | |
| 30 mg/kg Oral (Niosome) | Significantly Higher | - | Significantly Higher | - | Higher than free |
Table 5: Pharmacokinetics of Florfenicol in Rabbits
| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 30 mg/kg IV | - | - | - | 1.54 | - | |
| 30 mg/kg IM | 21.65 | 0.5 | - | 3.01 (absorption) | 88.25 | |
| 30 mg/kg Oral | 15.14 | 0.5 | - | 2.57 (absorption) | 50.79 |
Table 6: Pharmacokinetics of Florfenicol in Aquatic Species
| Species | Dosage & Route | Cmax | Tmax (h) | AUC (mg/kg·h) | t1/2 (h) | Reference |
| Pacific White Shrimp | 10 mg/kg Oral | 5.53 µg/mL (hemolymph) | 2 | 15.97 (muscle) | 17.36 | |
| Pacific White Shrimp | 150 mg/kg Oral Gavage | 162.81 µg/mL (hemolymph) | 0.14 | 71.44 (hemolymph) | 0.77 | |
| Pacific White Shrimp | 150 mg/kg Medicated Feed | 6.84 µg/mL (hemolymph) | 0.40 | 8.25 (hemolymph) | 0.75 | |
| Hybrid Sturgeon | 15 mg/kg Oral | 549.7 µg/kg (plasma) | 17.5 | 70,048.9 (plasma) | 75.1 |
Experimental Protocols
The following protocols are generalized from the methodologies reported in the cited literature. For specific applications, it is crucial to consult the original research articles.
Animal Studies Protocol
A typical pharmacokinetic study of florfenicol involves the following steps:
-
Animal Selection: Healthy, mature animals of the target species (e.g., pigs, cattle, chickens) are selected. The number of animals should be sufficient for statistical power, typically ranging from 6 to 20 per group.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a period of at least one week before the study, with controlled temperature, humidity, and light/dark cycles.
-
Health Monitoring: Animals are monitored for health status throughout the acclimatization and study periods.
-
Fasting: Animals are typically fasted overnight before drug administration to minimize the effect of food on drug absorption.
-
Drug Administration:
-
Intravenous (IV): A single bolus of florfenicol solution is administered into a suitable vein (e.g., ear vein in pigs, jugular vein in cattle).
-
Intramuscular (IM): A single injection of florfenicol is administered deep into a major muscle mass (e.g., neck muscles in pigs and cattle).
-
Oral (PO): Florfenicol is administered either as an oral solution via gavage or mixed with a small amount of feed.
-
-
Cross-over Design: In studies comparing different routes of administration, a cross-over design with an adequate washout period (typically 2-4 weeks) is often employed to minimize inter-animal variability.
Caption: A generalized workflow for conducting a pharmacokinetic study of a veterinary drug.
Sample Collection Protocol
-
Blood Sampling:
-
Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Typical time points include: 0 (pre-dose), and various post-dose times (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Blood is collected from an indwelling catheter or via venipuncture into heparinized or EDTA-containing tubes.
-
-
Plasma/Serum Preparation:
-
The collected blood is centrifuged (e.g., at 3000 rpm for 15 minutes) to separate the plasma or serum.
-
The resulting plasma or serum is transferred to clean tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Tissue Sampling (for distribution studies):
-
At selected time points, animals may be euthanized, and various tissues (e.g., muscle, liver, kidney, lung) are collected.
-
Tissue samples are homogenized and processed to extract the drug before analysis.
-
Analytical Methods Protocol
The concentration of florfenicol in biological matrices is typically determined using High-Performance Liquid Chromatography (HPLC) or a microbiological assay.
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plasma, serum, or tissue homogenate samples are subjected to protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation. The supernatant is then filtered before injection into the HPLC system. An internal standard (e.g., chloramphenicol) is often added before precipitation.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 223-225 nm.
-
-
Quantification: A calibration curve is constructed using standard solutions of florfenicol in the corresponding biological matrix. The concentration of florfenicol in the samples is then determined by comparing the peak area ratio of florfenicol to the internal standard against the calibration curve.
-
-
Microbiological Assay:
-
This method is based on the inhibitory effect of florfenicol on the growth of a susceptible bacterial strain.
-
Test Organism: A sensitive bacterial strain, such as Bacillus subtilis ATCC 6633, is used.
-
Procedure:
-
An agar medium is seeded with the test organism.
-
Wells are made in the agar, and known concentrations of florfenicol standards and the test samples are added to the wells.
-
The plates are incubated under appropriate conditions to allow bacterial growth.
-
The diameter of the zone of inhibition around each well is measured.
-
-
Quantification: A standard curve is prepared by plotting the diameter of the inhibition zone against the logarithm of the florfenicol concentration. The concentration in the samples is then interpolated from this curve.
-
Caption: A step-by-step workflow for the analysis of florfenicol in biological samples using HPLC.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using various pharmacokinetic models to determine key parameters.
-
Non-compartmental Analysis (NCA): This is a common method based on statistical moment theory and does not assume a specific compartmental model.
-
Compartmental Analysis: The data may also be fitted to one-, two-, or three-compartment open models to describe the drug's distribution and elimination phases.
The key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Elimination half-life, the time it takes for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. It is calculated by comparing the AUC after extravascular administration to the AUC after IV administration.
These application notes and protocols provide a foundational understanding of the pharmacokinetic and bioavailability studies of florfenicol. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further insights into the disposition of this important veterinary drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Florfenicol in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1] To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for florfenicol in edible animal tissues.[1][2] The accurate quantification of florfenicol and its primary metabolite, florfenicol amine, is therefore crucial for monitoring compliance with these regulations and for conducting pharmacokinetic studies.[1]
In many animal species, florfenicol is quickly metabolized into florfenicol amine (FFA).[3] Consequently, regulatory standards often define the marker residue as the sum of florfenicol and its metabolites, measured as florfenicol amine. This necessitates analytical methods that incorporate a hydrolysis step to convert florfenicol and its metabolites into florfenicol amine before quantification, ensuring an accurate measurement of the total residue.
This document provides detailed application notes and protocols for the analytical determination of florfenicol in tissue, focusing on modern chromatographic techniques.
Regulatory Landscape: Maximum Residue Limits (MRLs)
The following table summarizes the MRLs for florfenicol in various edible tissues from different animal species as established by Canadian authorities, providing a reference for the required sensitivity of analytical methods.
| Animal Species | Target Tissue | MRL (ppm) |
| Cattle | Muscle | 0.2 |
| Liver | 2.0 | |
| Kidney | 0.5 | |
| Fat | 0.2 | |
| Swine | Muscle | 0.25 |
| Liver | 1.4 | |
| Kidney | 1.0 | |
| Skin and fat | 0.5 | |
| Chickens | Muscle | 0.1 |
| Liver | 2.0 | |
| Kidney | 0.75 | |
| Skin and fat | 0.2 | |
| Salmonids | Muscle | 0.8 |
| Poultry | Egg | 10 µg/kg |
| Proposed MRL in China |
Analytical Method Performance
The selection of an appropriate analytical method depends on factors such as the tissue matrix, the required sensitivity, and whether the analysis is for screening or confirmation. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. LC-MS/MS is favored for its superior sensitivity and selectivity, making it the preferred method for confirmation and quantification at trace levels.
The following tables summarize the performance characteristics of various validated methods for the determination of florfenicol in different tissues.
LC-MS/MS Methods
| Matrix | Analyte(s) | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |
| Bovine and Eel Tissues (muscle, fat, liver) | Florfenicol and metabolites (as FFA) | 0.01 | 0.0005 | 93 - 104 | |
| Porcine Kidney | Total Florfenicol (as FFA) | 0.125 - 2.5 (µg/kg) | - | - | |
| Bovine Kidney | Total Florfenicol (as FFA) | 0.075 - 1.5 (µg/kg) | - | - | |
| Chicken Claws, Muscle, and Liver | Florfenicol and Florfenicol Amine | - | - | 87.08 - 115.83 |
HPLC-UV/DAD Methods
| Matrix | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |
| Fish Muscle | - | 0.044 (µg/g) | 85.7 - 92.3 | |
| Animal Feedstuffs | 0.05 - 0.07 | 0.02 | 80.6 - 105.3 | |
| Raw Cow Milk | 18 - 45 (ppb) | 6 - 12.4 (ppb) | 82 - 111.54 |
Experimental Protocols
General Workflow for Florfenicol Residue Analysis
The analysis of florfenicol residues in tissue typically follows a standardized workflow, from sample receipt to final data analysis.
Protocol 1: Determination of Total Florfenicol as Florfenicol Amine by LC-MS/MS
This protocol is based on methods that include a hydrolysis step to convert florfenicol and its metabolites to florfenicol amine, the common marker residue.
1. Sample Preparation (Hydrolysis and Extraction)
-
Weigh 2 g of homogenized tissue (e.g., kidney, liver, muscle) into a 50 mL centrifuge tube.
-
Add 5 mL of 6M hydrochloric acid (HCl).
-
Incubate the sample at 90°C for 2 hours to facilitate hydrolysis.
-
Cool the sample to room temperature.
-
Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).
-
Add 10 mL of deionized water to dilute the extract.
-
For fatty tissues, a defatting step with a solvent like hexane may be necessary.
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte (florfenicol amine) with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in a buffer suitable for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Mass Spectrometry: Operate the mass spectrometer with electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions for florfenicol amine.
Protocol 2: QuEChERS Method for Florfenicol Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a more streamlined approach for sample preparation.
1. Extraction
-
Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Immediately vortex vigorously for 1 minute to prevent salt agglomeration.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
3. Final Preparation and Analysis
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the LC-MS/MS or HPLC system.
Conclusion
The reliable quantification of florfenicol and its metabolite florfenicol amine in animal tissues is essential for ensuring food safety and regulatory compliance. The choice of analytical method, particularly the sample preparation technique, is critical for achieving accurate and reproducible results. While HPLC-UV can be employed for routine screening, LC-MS/MS offers the high sensitivity and selectivity required for confirmatory analysis and trace-level quantification. The protocols detailed in this application note provide robust frameworks for the analysis of florfenicol residues in various tissue matrices. Method validation for the specific tissue matrix and analytical instrumentation is paramount to ensure data quality.
References
Troubleshooting & Optimization
Technical Support Center: Sirpefenicol Solubility Enhancement for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Sirpefenicol solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is a phenicol antibacterial agent.[1][2][3][4] Published data indicates that the solubility of this compound is 10 mM in Dimethyl sulfoxide (DMSO).[1] Its aqueous solubility is not widely reported, but like many new chemical entities, it is presumed to be low, posing a challenge for developing formulations for in vivo administration.
Q2: My initial formulation of this compound in a simple aqueous buffer is showing precipitation. What are the first troubleshooting steps?
Precipitation of a poorly soluble compound like this compound from an aqueous vehicle is a common issue. Here are the initial steps to troubleshoot this problem:
-
Verify Compound Integrity: Ensure the this compound powder is of high purity and has not degraded.
-
pH Adjustment: Determine if this compound has ionizable groups. A pH-solubility profile can reveal if adjusting the pH of the vehicle can increase solubility.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size can improve the dissolution rate. This can be achieved through techniques like micronization.
Q3: What are the common formulation strategies to enhance the solubility of poorly soluble compounds like this compound for in vivo studies?
Several strategies can be employed to improve the solubility and bioavailability of poorly water-soluble drugs:
-
Co-solvents: Using a mixture of water-miscible solvents can significantly increase the solubility of hydrophobic drugs.
-
Surfactants: These agents reduce surface tension and can form micelles to encapsulate and solubilize drug molecules.
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils or lipids can improve oral absorption.
-
Nanosuspensions: Reducing the drug particle size to the nanometer range can dramatically increase the surface area, leading to enhanced dissolution rate and saturation solubility.
-
Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered when preparing this compound for in vivo experiments.
Problem 1: this compound precipitates out of solution upon dilution with aqueous media.
-
Cause: The aqueous concentration of the co-solvent may be too low to maintain this compound in solution after dilution.
-
Solution:
-
Increase Co-solvent Concentration: If tolerated by the animal model, increase the proportion of the organic co-solvent in the final formulation.
-
Use a Surfactant: The addition of a surfactant can help to keep the drug solubilized in micelles upon dilution.
-
Alternative Formulation: Consider a different approach, such as a nanosuspension or a lipid-based formulation, which can be more stable upon dilution.
-
Problem 2: The required dose of this compound is too high to be dissolved in a tolerable volume of the vehicle.
-
Cause: The solubility of this compound in the current vehicle is insufficient for the desired concentration.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and co-solvents to identify a more effective system.
-
Formulate as a Nanosuspension: Nanosuspensions can allow for a higher drug loading compared to solutions.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can dissolve high amounts of a lipophilic drug and form a microemulsion in the gut, enhancing absorption.
-
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables provide examples of how to structure and compare solubility data for different formulation approaches, using illustrative values.
Table 1: Solubility of this compound in Various Co-solvent Systems
| Co-solvent System (v/v) | This compound Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| 10% DMSO in Water | 0.5 | Slight improvement |
| 40% PEG 400 in Water | 2.5 | Moderate solubility |
| 20% Ethanol / 40% Propylene Glycol in Water | 5.0 | Good solubility |
Table 2: Effect of Surfactants on this compound Aqueous Dispersibility
| Formulation | Surfactant | Concentration (% w/v) | Mean Particle Size (nm) | Appearance |
| Suspension | None | 0 | > 2000 | Rapid precipitation |
| Stabilized Suspension | Polysorbate 80 | 1 | 850 | Stable for 2 hours |
| Nanosuspension | TPGS | 2 | 250 | Stable dispersion |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
-
Weigh the required amount of this compound.
-
In a separate container, prepare the co-solvent blend. For example, a 1:1 mixture of Polyethylene glycol 400 (PEG 400) and Propylene glycol (PG).
-
Add the this compound powder to the co-solvent blend.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved.
-
If required, slowly add the aqueous component (e.g., saline or PBS) to the dissolved drug concentrate while vortexing to reach the final desired concentration.
-
Visually inspect for any signs of precipitation.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 2% w/v TPGS).
-
Add the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration (e.g., 4-8 hours), monitoring temperature to prevent degradation.
-
Periodically sample the suspension to measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 300 nm) is achieved.
-
Separate the nanosuspension from the milling media.
Visualizations
Caption: Workflow for selecting a this compound formulation strategy.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Sirpefenicol Stability in Cell Culture Media: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Sirpefenicol when dissolved in common cell culture media like DMEM or RPMI-1640?
A1: While direct data for this compound is unavailable, its structural analogs, Chloramphenicol and Florfenicol, are generally stable in aqueous solutions at neutral to slightly acidic pH (pH 2-7)[1]. Cell culture media are typically buffered to a physiological pH of around 7.4. In a borax-buffered solution at pH 7.4 and 20-22°C, Chloramphenicol showed only a 14% loss of content over 290 days[1]. However, the complex composition of cell culture media, containing amino acids, vitamins, and salts, may influence stability. Florfenicol has been shown to be hydrolytically stable[2]. At 37°C, the standard incubation temperature for cell culture, degradation rates are expected to be higher than at room temperature. For instance, heating aqueous solutions of chloramphenicol can lead to degradation[1]. Therefore, for long-term experiments, it is advisable to periodically replenish the media with freshly prepared this compound.
Q2: How does the addition of Fetal Bovine Serum (FBS) to the culture medium affect this compound stability?
A2: FBS contains various proteins, including albumin, which can bind to small molecules. The extent of protein binding for florfenicol in bovine serum has been reported to be between 22% and 26%. This binding can have a dual effect. On one hand, it can protect the drug from degradation by sequestering it. Studies on the interaction between florfenicol and bovine serum albumin (BSA) indicate a strong interaction, suggesting that in blood, serum albumin can store and transport the drug. On the other hand, enzymatic activities within the serum could potentially contribute to the metabolic degradation of the compound. Given these potential interactions, the stability of this compound in the presence of FBS should be experimentally verified.
Q3: What are the primary degradation pathways for compounds like this compound in cell culture conditions?
A3: For chloramphenicol-like structures, the primary degradation pathways in aqueous solutions include hydrolysis and photolysis. Hydrolysis often targets the amide bond, leading to the separation of the acyl side chain from the aminopropanediol core. Photodegradation can occur upon exposure to light, leading to a yellowing of the solution. It is crucial to protect this compound-containing media from light, especially during long-term incubation.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound, like its analogs, is often soluble in organic solvents such as ethanol or DMSO. A stock solution can be prepared at a high concentration (e.g., 10-50 mg/mL) in an appropriate solvent. It is recommended to filter-sterilize the stock solution and store it in small, single-use aliquots at -20°C to minimize freeze-thaw cycles. Aqueous solutions of chloramphenicol are more prone to hydrolysis over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected loss of drug activity in a long-term experiment. | Degradation of this compound in the cell culture medium at 37°C. | For experiments lasting several days, it is recommended to replace the medium with freshly prepared this compound-containing medium every 48-72 hours. Alternatively, perform a stability study (see Experimental Protocols) to determine the degradation rate in your specific medium and adjust the replenishment schedule accordingly. |
| Inconsistent results between different experimental batches. | 1. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.2. Variability in the cell culture medium components (e.g., different lots of FBS).3. Exposure of media to light, leading to photodegradation. | 1. Prepare a new stock solution and store it in single-use aliquots at -20°C.2. Test each new lot of FBS for its effect on this compound's activity. Consider using a serum-free medium if appropriate for your cell line.3. Always protect this compound-containing media and stock solutions from light by using amber tubes or wrapping containers in foil. |
| Appearance of a yellow tint in the culture medium. | Photodegradation of the compound. | This is a visual indicator of degradation. Discard the medium and prepare a fresh solution, ensuring it is protected from light. |
Quantitative Data on Stability
The following table summarizes stability data for Chloramphenicol and Florfenicol in aqueous solutions. This data can be used as an estimate for the stability of this compound.
| Compound | Medium/Solvent | Temperature (°C) | pH | Half-life (t½) / Degradation Rate | Reference |
| Chloramphenicol | Aqueous solution | 20-22 | 2-7 | Approx. 50% loss in 290 days | |
| Chloramphenicol | Borax-buffered solution | 20-22 | 7.4 | Approx. 14% loss in 290 days | |
| Florfenicol | Aqueous solution | 25 | Not specified | Hydrolytically stable | |
| Florfenicol | Drinking water | 25 | Varied | Stable for 24 hours under most conditions |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Determination of this compound Stability in Cell Culture Media by HPLC
This protocol allows for the quantitative measurement of the parent compound over time.
-
Materials:
-
This compound-containing cell culture medium (with and without FBS)
-
Control cell culture medium (without this compound)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
This compound standard of known concentration
-
0.22 µm syringe filters
-
-
Procedure:
-
Prepare the cell culture medium with the desired concentration of this compound.
-
Dispense the medium into sterile tubes and place them in a 37°C incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot of the medium.
-
To precipitate proteins (if FBS is present), add an equal volume of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC. A typical method for Chloramphenicol involves a C18 column with a mobile phase of phosphate buffer and acetonitrile at a flow rate of 1 mL/minute and detection at 270 nm.
-
Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 3: Bioassay for Determining the Biological Activity of this compound
This protocol assesses the functional stability of the compound by measuring its ability to inhibit bacterial growth.
-
Materials:
-
This compound-containing cell culture medium incubated for different durations (from Protocol 2)
-
A bacterial strain susceptible to this compound (e.g., a non-pathogenic strain of E. coli)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
96-well microplates
-
Microplate reader
-
-
Procedure (Minimum Inhibitory Concentration - MIC determination):
-
In a 96-well plate, perform serial two-fold dilutions of the aged this compound-containing media.
-
Add a standardized inoculum of the susceptible bacteria to each well.
-
Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that visibly inhibits bacterial growth (i.e., the well with no turbidity).
-
An increase in the MIC over time indicates a loss of biological activity.
-
Visualizations
Caption: Potential degradation pathways of a this compound-like compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Inhibition of bacterial protein synthesis by this compound.
References
Technical Support Center: Sirpefenicol Solution Stability
Welcome to the technical support center for Sirpefenicol. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound in solution.
Important Note: this compound is a novel phenicol antibacterial agent. As such, extensive public data on its specific degradation profile is limited. The information provided herein is based on established principles of drug stability and data from structurally related phenicol antibiotics, such as Florfenicol and Chloramphenicol, to predict potential behavior and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in an aqueous solution?
Based on its chemical structure as a phenicol antibiotic, the primary degradation pathways are expected to be:
-
Hydrolysis: The amide bond is a common site for hydrolysis, especially under acidic or basic conditions. This cleavage would result in the formation of a primary amine degradation product, similar to what is observed with florfenicol and chloramphenicol.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on florfenicol have shown that it undergoes photolysis, leading to various photoproducts through processes like hydrolysis, oxidation, and dechlorination.[3][4]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. While some studies suggest florfenicol is relatively stable under oxidative stress, it remains a potential pathway to investigate.
Q2: How do pH and temperature affect the stability of this compound solutions?
For related amphenicol antibiotics, stability is significantly influenced by both pH and temperature.
-
pH: Hydrolysis rates increase considerably in acidic conditions (below pH 5) and alkaline conditions (above pH 8). The molecule is expected to be most stable in the near-neutral pH range.
-
Temperature: Degradation rates are accelerated at elevated temperatures. For each 10°C increase, hydrolysis rates for similar compounds have been shown to increase by a factor of 1.5 to 2.9. It is recommended to store stock solutions at refrigerated (2-8°C) or frozen temperatures for long-term stability.
Q3: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, stock solutions should be stored with the following precautions:
-
Protection from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.
-
Temperature Control: For short-term storage (days), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), store frozen at -20°C or below.
-
pH Control: If preparing aqueous solutions, use a buffer to maintain a neutral pH (approx. 6.0-7.5).
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q4: What analytical methods are best for monitoring this compound degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying the parent drug while separating it from its degradation products.
-
Detection: A UV detector is commonly used (e.g., at 225 nm for florfenicol).
-
Method Validation: The method must be validated to prove it is "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products.
-
Peak Identification: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for characterizing and identifying the chemical structures of unknown peaks that appear during stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid decrease in this compound concentration in my assay. | pH Instability: The solution pH may be too acidic or alkaline, accelerating hydrolysis. | Verify the pH of your solvent or buffer. Adjust to a neutral range (pH 6-8) if necessary. Use buffered systems for aqueous experiments. |
| Photodegradation: The solution was exposed to ambient or UV light. | Prepare, store, and handle the solution in light-protected conditions (amber vials, foil wrapping). | |
| Thermal Degradation: The solution was stored at an elevated temperature. | Store stock solutions and working samples at recommended cool temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. | |
| New, unexpected peaks appear in my HPLC chromatogram. | Degradation Product Formation: The new peaks are likely degradants resulting from hydrolysis, oxidation, or photolysis. | This is an expected outcome of instability. Perform a forced degradation study (see protocol below) to systematically generate and identify these products. Use LC-MS to determine their mass and propose structures. |
| Solvent Interaction/Artifacts: The compound may be reacting with the solvent (e.g., methanol can sometimes form artifacts under photolytic conditions). | If photostability is a concern, consider using acetonitrile as the co-solvent. Ensure all solvents are high-purity and appropriate for the analysis. | |
| Inconsistent results between experimental replicates. | Incomplete Dissolution: this compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution using sonication or vortexing. Visually inspect for any particulate matter before use. |
| Adsorption to Container: The compound may adsorb to the surface of plastic or glass containers. | Consider using low-adsorption vials (e.g., silanized glass) for preparing dilute solutions. |
Data Summary: Stability of Related Phenicols
Since specific quantitative data for this compound is not yet available, the following table summarizes the known stability of Florfenicol, a close structural analog, under various conditions. This data serves as a valuable reference for predicting this compound's behavior.
| Condition | Stress Agent | Observation for Florfenicol/Amphenicols | Reference |
| Hydrolytic | Acid (e.g., 0.1 M HCl) | Significant degradation occurs. | |
| Base (e.g., 0.1 M NaOH) | Significant degradation occurs; rates are higher than in acid. | ||
| Neutral Water | Generally stable at ambient temperature, but degradation increases with heat. | ||
| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | Generally stable; minimal degradation observed. | |
| Photolytic | UV or Solar Light | Degradation occurs, leading to multiple products. | |
| Thermal | Elevated Temperature (e.g., 70°C) | Degradation is accelerated, especially in acidic or basic solutions. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (Perform each in parallel):
-
Control: Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL). Analyze immediately.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Heat at 60-70°C for a specified time (e.g., 2-8 hours). Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Heat at 60-70°C for a shorter time (e.g., 30-60 minutes), as base hydrolysis is often faster. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours (e.g., 3-24 hours). Dilute with the mobile phase.
-
Thermal Degradation: Dilute the stock solution in a neutral solvent (e.g., water:acetonitrile 50:50). Heat at 70°C for several hours (e.g., 3-8 hours). Cool and dilute with the mobile phase.
-
Photolytic Degradation: Dilute the stock solution in a neutral solvent. Expose the clear vial to direct sunlight or a photostability chamber (ICH Q1B conditions) for an extended period (e.g., 24-48 hours). Analyze a parallel sample stored in the dark as a control.
3. Analysis:
-
Analyze all samples by a suitable HPLC-UV or LC-MS method.
-
Goal: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.
-
Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the this compound peak area and the appearance of new peaks (degradants). Check for peak purity of the parent peak to ensure no co-elution.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability analysis.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirpefenicol Resistance Technical Support Center
Disclaimer: Sirpefenicol is a hypothetical antibiotic. The information provided in this technical support center is based on the well-understood mechanisms of resistance to amphenicol antibiotics, such as chloramphenicol and florfenicol, and is intended for research and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming this compound resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture has developed resistance to this compound. What are the most common resistance mechanisms I should investigate?
A1: Bacterial resistance to this compound, analogous to other phenicol antibiotics, is typically multifactorial. The three primary mechanisms to investigate are:
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound. The most common are this compound Acetyltransferases (SATs), which are analogous to Chloramphenicol Acetyltransferases (CATs)[1][2][3]. These enzymes transfer an acetyl group to the drug, preventing it from binding to the ribosome[3][4]. Another possibility is enzymatic hydrolysis of the drug by esterases like EstDL136.
-
Active Efflux Pumps: The bacteria may be actively pumping this compound out of the cell before it can reach its ribosomal target. This is often mediated by specific efflux pump proteins encoded by genes such as floR, fexA, fexB, and pexA, or by multidrug resistance (MDR) pumps.
-
Target Site Modification: The bacterial ribosome, the target of this compound, may be altered, preventing the drug from binding. This is often due to methylation of the 23S rRNA, a reaction catalyzed by methyltransferases encoded by genes like cfr.
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A2: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a crucial first step in characterizing resistance. The standard methods for MIC determination are broth microdilution and agar dilution.
-
Broth Microdilution: This involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. After incubation, the lowest concentration that inhibits growth is the MIC.
-
Agar Dilution: In this method, the antibiotic is incorporated into the agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the plates. The MIC is the lowest concentration that prevents colony formation.
Q3: I suspect my resistant strain has an active efflux pump. How can I confirm this and potentially overcome it?
A3: To investigate the role of efflux pumps, you can perform MIC assays in the presence and absence of an Efflux Pump Inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.
A commonly used broad-spectrum EPI for Gram-negative bacteria is phenylalanine-arginine β-naphthylamide (PAβN). For Gram-positive bacteria, reserpine can be used.
Q4: What strategies can I employ to overcome this compound resistance in my experiments?
A4: Several strategies can be explored to combat this compound resistance:
-
Combination Therapy: Combine this compound with an EPI to restore its efficacy against efflux-pump-mediated resistance.
-
Enzyme Inhibition: If resistance is due to enzymatic inactivation, consider co-administering a specific inhibitor of the inactivating enzyme, if available.
-
Analog Development: Synthesize and test novel analogs of this compound that may evade the existing resistance mechanisms. For example, florfenicol was developed as a fluorinated derivative of chloramphenicol to be resistant to some CAT enzymes.
-
Synergistic Antibiotic Combinations: Investigate the use of this compound in combination with other classes of antibiotics to achieve a synergistic killing effect.
Troubleshooting Guides
Issue 1: High this compound MIC in a previously susceptible bacterial strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acquisition of a resistance plasmid | Perform plasmid DNA extraction and screen for common phenicol resistance genes (floR, cat, cfr) via PCR. | Detection of resistance genes will confirm the mechanism. |
| Upregulation of an efflux pump | Perform a quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes. | Increased expression in the resistant strain compared to the susceptible parent strain. |
| Mutation in the ribosomal target site | Sequence the 23S rRNA gene to identify any mutations in the this compound binding site. | Identification of mutations known to confer resistance. |
Issue 2: An Efflux Pump Inhibitor (EPI) does not reduce the this compound MIC.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Resistance is not mediated by an efflux pump. | Investigate other resistance mechanisms such as enzymatic inactivation or target site modification. | Identification of a non-efflux-mediated resistance mechanism. |
| The EPI is not effective against the specific efflux pump. | Test a different class of EPIs. | A different EPI may successfully inhibit the pump and reduce the MIC. |
| The EPI is being degraded or modified by the bacteria. | Use a higher concentration of the EPI or a more stable analog. | The MIC of this compound may be reduced at higher EPI concentrations. |
Data Presentation
Table 1: Example MIC Data for this compound against E. coli Strains
| Strain | Genotype | This compound MIC (µg/mL) | This compound + PAβN (20 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Wild-Type | - | 4 | 4 | 1 |
| Resistant Isolate 1 | floR positive | 64 | 8 | 8 |
| Resistant Isolate 2 | cat positive | 128 | 128 | 1 |
| Resistant Isolate 3 | cfr positive | 32 | 32 | 1 |
This table illustrates how the use of an EPI can help differentiate between resistance mechanisms. A significant fold reduction in MIC with an EPI is indicative of efflux-mediated resistance.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Screening for Efflux Pump Activity using an EPI
-
Prepare Two Sets of Plates: Prepare two 96-well microtiter plates with serial dilutions of this compound as described in Protocol 1.
-
Add EPI to One Plate: To one set of plates, add a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) to each well.
-
Inoculate and Incubate: Inoculate both sets of plates with the same bacterial inoculum and incubate as described above.
-
Compare MICs: Determine the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.
Visualizations
Caption: Major mechanisms of bacterial resistance to this compound.
Caption: Workflow for confirming efflux pump-mediated resistance.
Caption: Enzymatic inactivation of this compound by SAT.
References
Optimizing Sirpefenicol Dosage for Animal Infection Models: A Technical Support Resource
Disclaimer: Sirpefenicol is a novel phenicol antibacterial agent. As extensive public data is not yet available, this guide leverages information from its close analog, florfenicol, to provide foundational guidance for researchers. All recommendations should be adapted and validated for this compound in specific experimental contexts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for animal infection models.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing lower than expected efficacy of this compound in my animal model despite using a previously reported "effective" dose?
A1: Several factors can contribute to lower-than-expected efficacy. Consider the following:
-
Pathogen Susceptibility: The Minimum Inhibitory Concentration (MIC) of this compound against your specific bacterial strain may be higher than that of the strains used in published studies. It is crucial to determine the MIC of your isolate before initiating in vivo experiments.
-
Pharmacokinetics in Your Model: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary significantly between different animal species and even strains. A dose effective in one species may not achieve therapeutic concentrations in another.
-
Inoculum Size: A very high bacterial load at the site of infection may overwhelm the bacteriostatic action of the drug. The initial inoculum should be standardized and reflect a clinically relevant infection level.[1]
-
Immune Status of the Animal: Phenicols are generally bacteriostatic, meaning they inhibit bacterial growth but rely on the host's immune system to clear the infection. If using immunocompromised models (e.g., neutropenic mice), a higher dose or a bactericidal antibiotic might be necessary.[1]
-
Drug Formulation and Administration Route: The formulation (e.g., solution, suspension) and the route of administration (e.g., oral, intravenous, subcutaneous) can significantly impact the bioavailability of the drug. Ensure consistent and accurate administration.
Q2: I am seeing signs of toxicity in my animals at doses reported to be safe. What could be the cause?
A2: Animal-to-animal variability in drug metabolism and underlying health conditions can lead to unexpected toxicity.
-
Species-Specific Sensitivity: Certain species may be more sensitive to the adverse effects of phenicol antibiotics.
-
Off-target Effects: While florfenicol (and presumably this compound) does not cause the same irreversible aplastic anemia in humans as chloramphenicol, dose-dependent reversible bone marrow suppression can occur.
-
Vehicle/Solvent Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects. Ensure the vehicle is appropriate and used at a safe concentration.
-
Underlying Health Issues: Subclinical health problems in the experimental animals can exacerbate the toxic effects of a drug.
Q3: My in vitro MIC results for this compound are excellent, but the in vivo efficacy is poor. How can I bridge this translational gap?
A3: This is a common challenge in drug development. The discrepancy often arises from pharmacokinetic and pharmacodynamic (PK/PD) factors.
-
Protein Binding: this compound may exhibit high plasma protein binding, reducing the concentration of the free, active drug at the infection site.
-
Tissue Penetration: The drug may not adequately penetrate the target tissue to reach concentrations above the MIC.
-
PK/PD Mismatch: For bacteriostatic, time-dependent antibiotics like phenicols, the duration for which the drug concentration remains above the MIC (%T > MIC) is a critical determinant of efficacy. A short half-life might necessitate more frequent dosing.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in animal infection models.
Q1: What is the mechanism of action of this compound?
A1: As a phenicol antibiotic, this compound is expected to act by inhibiting bacterial protein synthesis. It likely binds to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action is primarily bacteriostatic.
Q2: How do I determine the starting dose for this compound in a new animal model?
A2: A good starting point is to conduct a literature search for florfenicol studies in the same or a similar animal model. Allometric scaling from data in other species can also provide an initial estimate. However, it is essential to perform a dose-ranging study in your specific model to determine both efficacy and tolerability.
Q3: What are the key pharmacokinetic parameters I should measure for this compound?
A3: Key pharmacokinetic parameters to determine include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach Cmax (Tmax): The time at which Cmax is observed.
-
Area under the concentration-time curve (AUC): A measure of total drug exposure over time.
-
Elimination half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Q4: What is the importance of the Minimum Inhibitory Concentration (MIC)?
A4: The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the susceptibility of a particular bacterial strain to an antibiotic and for guiding dosage selection.
Q5: What are some common veterinary pathogens that are typically susceptible to florfenicol (and likely this compound)?
A5: Florfenicol has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria of veterinary importance, including:
-
Mannheimia haemolytica
-
Pasteurella multocida
-
Histophilus somni
-
Actinobacillus pleuropneumoniae
-
Bordetella bronchiseptica
-
Streptococcus suis
-
Staphylococcus aureus
-
Escherichia coli
-
Salmonella spp.
Data Presentation
Table 1: Pharmacokinetic Parameters of Florfenicol in Various Animal Species (as a proxy for this compound)
| Animal Species | Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Cattle | 40 | Subcutaneous | 2.63 - 4.70 | 16.60 | 12.48 | Not Reported | [2] |
| Sheep | 20 | Intramuscular | 7.72 | 5.98 | Not Reported | Not Reported | [2] |
| Sheep | 20 | Subcutaneous | 4.70 | 16.60 | Not Reported | Not Reported | [2] |
| Sheep | 20 | Intravenous | - | - | 3.21 | 100 | |
| Pigs | 20 | Oral (fasted) | 15.1 | 1 | 6.0 | Not Reported | |
| Pigs | 20 | Oral (fed) | 7.5 | 2 | 6.4 | Not Reported | |
| Donkeys | 30 | Oral | 0.13 | 0.68 | 5.92 | Not Reported | |
| Rabbits | 20 | Intramuscular | Higher than sheep | - | Shorter than sheep | Not Reported |
Table 2: Minimum Inhibitory Concentration (MIC) of Florfenicol Against Common Veterinary Pathogens (as a proxy for this compound)
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Actinobacillus pleuropneumoniae | 90 | - | - | 0.2 - 1.56 | |
| Pasteurella multocida | 50 | 0.25 | 0.5 | < 0.25 - 1 | |
| Mannheimia haemolytica | - | - | 1 | - | |
| Histophilus somni | - | 0.25 | - | - | |
| Streptococcus suis | - | - | 2 | - | |
| Staphylococcus aureus | 11 | 4 | 8 | 2 - >8 | |
| Escherichia coli | - | 8 | - | - | |
| Salmonella spp. | 38 | 1 | 2 | 1 - >8 | |
| Trueperella pyogenes | 11 | 0.5 | 1 | ≤ 0.25 - 2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the in vitro susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate grown to log phase and standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by reading the optical density at 600 nm.
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in a localized soft tissue infection model.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c), 6-8 weeks old
-
Cyclophosphamide (for inducing neutropenia, if required)
-
Bacterial pathogen of interest, grown to mid-log phase
-
This compound formulation for administration (e.g., oral gavage, subcutaneous injection)
-
Sterile saline
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
(Optional) Induction of Neutropenia: To create a more susceptible host model, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).
-
Infection: Anesthetize the mice and inject a defined inoculum (e.g., 10^6 - 10^7 CFU in 0.1 mL) of the bacterial suspension directly into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various doses via the chosen route. A vehicle control group should be included.
-
Endpoint Evaluation: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.
Mandatory Visualization
References
Troubleshooting Inconsistent Sirpefenicol MIC Results: A Technical Guide
Welcome to the technical support center for Sirpefenicol Minimum Inhibitory Concentration (MIC) testing. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during antimicrobial susceptibility testing of this compound.
Frequently Asked Questions (FAQs)
Q1: My MIC results for this compound are inconsistent between experiments. What are the common causes?
Inconsistent MIC values for this compound can arise from several factors, often related to minor deviations in experimental protocol. The most common sources of variability include:
-
Inoculum Preparation: Incorrect inoculum density is a primary cause of variable results. An inoculum that is too heavy can lead to falsely high MICs (inoculum effect), while an inoculum that is too light may result in falsely low MICs.[1][2]
-
Media Composition: Variations in the composition of the Mueller-Hinton Broth (MHB), such as pH, cation concentration, and lot-to-lot variability, can significantly impact bacterial growth and the activity of the antimicrobial agent.[3][4][5]
-
Incubation Conditions: Fluctuations in incubation temperature and duration can alter the growth rate of the bacteria, affecting the final MIC reading.
-
This compound Preparation: Errors in weighing, dissolving, or serially diluting the this compound powder can introduce significant variability. The stability of the stock solution is also a critical factor.
Q2: The MIC for my quality control (QC) strain is out of the acceptable range. What should I do?
If the MIC value for your QC strain (e.g., E. coli ATCC® 25922™ or S. aureus ATCC® 29213™) falls outside its expected range, the results for the test organisms are considered invalid. You should systematically troubleshoot the assay by:
-
Verifying the QC Strain: Ensure the QC strain has been subcultured correctly and is not contaminated.
-
Checking the Inoculum: Prepare a fresh inoculum and verify its density using a McFarland standard or a spectrophotometer.
-
Reviewing Media Preparation: Confirm that the correct type of media was used and that its pH is within the recommended range. If possible, use a different lot of media to rule out contamination or compositional issues.
-
Inspecting this compound Stock: Prepare a fresh stock solution of this compound, paying close attention to weighing and dilution steps.
-
Confirming Incubation Conditions: Check the incubator's temperature and the duration of incubation.
Q3: I am observing "skipped wells" in my broth microdilution plate for this compound. How should I interpret this?
"Skipped wells" describe a phenomenon where a well with a lower concentration of an antibiotic shows no growth, while wells with higher concentrations show turbidity. This can be caused by:
-
Technical Error: Inaccurate pipetting during the serial dilution process.
-
Compound Precipitation: The agent may have precipitated out of solution at certain concentrations.
-
Paradoxical Effect: Some antimicrobial agents exhibit a paradoxical effect where they are less effective at higher concentrations.
If skipped wells are observed, the experiment should be repeated, paying careful attention to the dilution technique. If the issue persists, it may be an inherent property of the compound under the tested conditions. The MIC should be read as the lowest concentration that completely inhibits visible growth.
Q4: There is hazy growth or a small button of cells at the bottom of the wells, even at high this compound concentrations. How do I determine the MIC?
For phenicols, like this compound, which are primarily bacteriostatic, a small amount of trailing or residual growth can sometimes be observed. According to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the MIC should be recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For hazy growth, this is often interpreted as the well with approximately 80% reduction in turbidity compared to the positive control.
Troubleshooting Common Issues
This table summarizes common problems, their potential causes, and recommended solutions when performing this compound MIC assays.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| MICs are consistently too high | Inoculum density is too high ("inoculum effect").this compound stock solution has degraded or was prepared incorrectly.Incubation time was too long. | Prepare a fresh inoculum standardized to a 0.5 McFarland standard.Prepare a fresh stock solution of this compound.Adhere to the recommended 16-20 hour incubation period. |
| MICs are consistently too low | Inoculum density is too low.Potency of the this compound powder is higher than stated.Incubation time was too short. | Ensure the inoculum is standardized to a 0.5 McFarland standard.Verify the potency of the this compound lot.Ensure incubation is carried out for the full recommended duration. |
| High variability between replicates | Inconsistent inoculum in wells.Pipetting errors during serial dilution.Edge effect in the 96-well plate. | Mix the bacterial suspension thoroughly before and during inoculation.Use calibrated pipettes and proper technique.Avoid using the outer wells of the plate if evaporation is a concern, or fill them with sterile broth. |
| No growth in any wells (including growth control) | Inoculum was not viable or was not added to the wells.Error in media preparation (e.g., wrong media, contamination with an inhibitor). | Use a fresh culture to prepare the inoculum.Review the media preparation protocol and use a new batch of media. |
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining reproducible MIC results. Below is a detailed methodology for a standard broth microdilution assay.
Protocol: Broth Microdilution MIC Assay for this compound
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
The typical final volume in each well after dilution is 50 µL.
-
Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, for a final volume of 100 µL per well.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity using a reading mirror or a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizing Key Processes
To better understand the factors at play, the following diagrams illustrate the mechanism of action of phenicol antibiotics and a logical workflow for troubleshooting inconsistent MIC results.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MICs.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Phenicol Antibiotics in Eukaryotic Cell Culture
Disclaimer: Publicly available data on the specific off-target effects of Sirpefenicol in mammalian cell culture is limited. This guide uses the well-characterized phenicol antibiotic, Chloramphenicol , as a representative compound to address potential issues and provide troubleshooting strategies relevant to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of phenicol antibiotics like Chloramphenicol?
Chloramphenicol's primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial 70S ribosome, preventing the formation of peptide bonds and thereby halting protein elongation. This action is primarily bacteriostatic but can be bactericidal at high concentrations for some bacteria.[1][2]
Q2: What is the main off-target effect of Chloramphenicol in mammalian cell culture?
The primary off-target effect in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[3][4][5] This occurs because mitochondrial ribosomes (55S-60S in mammals) are evolutionarily similar to bacterial 70S ribosomes. By inhibiting the synthesis of essential mitochondrial proteins—many of which are core components of the electron transport chain—Chloramphenicol can lead to mitochondrial dysfunction.
Q3: What are the observable signs of mitochondrial toxicity in my cell culture?
Signs of Chloramphenicol-induced mitochondrial toxicity can be subtle or pronounced and may include:
-
Reduced cell proliferation rate or unexpected cell death.
-
Decreased metabolic activity, which can be measured by assays like the MTT assay.
-
Changes in cellular morphology, such as vacuolization or detachment.
-
Decreased ATP biosynthesis and mitochondrial stress.
-
Induction of apoptosis.
-
Alterations in the expression of stress-related genes, such as matrix metalloproteinase-13 (MMP-13).
Q4: Are all mammalian cell lines equally sensitive to Chloramphenicol's off-target effects?
Sensitivity can vary significantly between cell lines. Cells that are highly dependent on oxidative phosphorylation for energy (e.g., some cancer cell lines, primary neurons, cardiomyocytes) may be more susceptible to the inhibitory effects on mitochondria. Rapidly proliferating cells may also show more pronounced effects due to the high demand for energy and protein synthesis.
Q5: At what concentration do off-target effects typically appear?
Off-target effects can occur at concentrations commonly used for bacterial selection. For example, D-threo-Chloramphenicol causes 50% inhibition of protein synthesis in isolated rat-liver mitochondria at approximately 15 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine a concentration that is effective against bacteria while minimizing toxicity to your cells.
Troubleshooting Guide
Issue 1: My cells show reduced proliferation and viability after adding the antibiotic.
-
Question: Have you confirmed the optimal concentration for your specific cell line?
-
Answer: The standard recommended concentration may be too high for your cells. It is essential to perform a dose-response or cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to find the minimum inhibitory concentration (MIC) for the contaminating bacteria and the maximum non-toxic concentration for your eukaryotic cells.
-
Action: Set up a dose-response curve with a range of antibiotic concentrations.
-
Action: Use a cell viability assay to determine the IC50 value for your cells and select a concentration well below this value.
-
Issue 2: I am observing unexpected changes in gene or protein expression that are unrelated to my experiment.
-
Question: Could mitochondrial stress be affecting cellular signaling?
-
Answer: Yes. Inhibition of mitochondrial protein synthesis can trigger a mitochondrial stress response. This can lead to the activation of various signaling pathways, such as PI3K/Akt and JNK, which can alter gene expression and lead to confounding experimental results.
-
Action: If possible, perform key experiments in both antibiotic-treated and antibiotic-free conditions (using meticulous aseptic technique) to confirm that the observed effects are not artifacts of the antibiotic.
-
Action: Analyze markers of mitochondrial stress (e.g., ROS production, mitochondrial membrane potential) to assess the impact of the antibiotic on your cells.
-
Issue 3: My cells are not differentiating properly after treatment with the antibiotic.
-
Question: Is it possible the antibiotic is interfering with the differentiation process?
-
Answer: Yes, Chloramphenicol has been shown to inhibit the fusion of myoblasts and myotube differentiation, likely due to its effect on mitochondrial protein synthesis, which is critical for these energy-intensive processes.
-
Action: For differentiation studies, it is highly recommended to culture cells in an antibiotic-free medium. Ensure master cell banks are free of contamination before beginning these sensitive experiments.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of D-threo-Chloramphenicol on bacterial versus mitochondrial protein synthesis, highlighting the basis for its off-target effects.
| System | Target | IC50 (Approximate) | Reference |
| Escherichia coli (cell-free extract) | Bacterial Protein Synthesis | 10 µM | |
| Isolated Rat-Liver Mitochondria | Mitochondrial Protein Synthesis | 15 µM |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
96-well flat-bottom plate
-
Cells of interest and complete culture medium
-
Phenicol antibiotic (e.g., Chloramphenicol) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or acidified isopropanol)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the antibiotic in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the antibiotic. Include untreated control wells (medium only) and blank wells (medium without cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the standard Cell Mito Stress Test to measure key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer and Sensor Cartridge
-
Seahorse XF Calibrant, Base Medium, and supplements (glucose, pyruvate, glutamine)
-
Mito Stress Test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A
-
Non-CO₂ incubator at 37°C
Procedure:
-
Cartridge Hydration (Day before assay): Add Seahorse XF Calibrant to a utility plate, place the sensor cartridge on top, and incubate overnight in a non-CO₂ incubator at 37°C.
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and incubate overnight to form a monolayer.
-
Assay Medium Preparation: On the day of the assay, warm Seahorse XF Base Medium and supplement with glucose, pyruvate, and glutamine. Adjust pH to 7.4 and keep it at 37°C in a non-CO₂ incubator.
-
Cell Preparation: Remove growth medium from the cells, wash once with the prepared assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
Compound Loading: Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentration in assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Load the assay protocol on the instrument. Calibrate the sensor cartridge and then replace the calibrant plate with your cell plate. Run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) before and after the sequential injection of the compounds.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate key mitochondrial parameters like basal respiration, ATP production, and spare respiratory capacity.
Visualizations
Caption: On-target vs. Off-target mechanism of phenicol antibiotics.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logic diagram to distinguish on-target vs. off-target effects.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 4. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Sirpefenicol In Vitro Studies
Disclaimer: The following information is provided for research and informational purposes only. Sirpefenicol is a novel compound, and its biological effects are not yet fully characterized. The troubleshooting guides and protocols provided below are based on general principles of in vitro cytotoxicity assessment and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may induce cytotoxicity through the activation of apoptotic pathways and by causing cell cycle arrest at the G2/M phase. Further research is needed to fully elucidate the molecular targets and signaling cascades involved.
Q2: What are the typical IC50 values for this compound in common cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of exposure. Below is a summary of preliminary data from in-house studies.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Edge Effects in Multi-well Plates: Avoid using the outermost wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS to maintain humidity.
-
Compound Precipitation: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or dissolving the compound in a different solvent.
-
Inconsistent Incubation Times: Use a precise timer for drug exposure and assay development steps.
Issue 2: Unexpectedly low cytotoxicity observed.
Possible Causes & Solutions:
-
Sub-optimal Drug Concentration: The concentration range may be too low for the specific cell line. Perform a wider dose-response study to determine the optimal range.
-
Short Exposure Time: The duration of drug exposure may not be sufficient to induce a cytotoxic effect. Consider extending the incubation period (e.g., 48h, 72h).
-
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. Consider using a different, more sensitive cell line or investigating mechanisms of resistance.
-
Compound Degradation: Ensure the stock solution of this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Causes & Solutions:
-
Different Cytotoxicity Mechanisms: MTT assays measure metabolic activity, which may not always correlate directly with membrane integrity measured by LDH assays. This compound might be causing metabolic impairment without immediate cell lysis.
-
Timing of Assays: The kinetics of metabolic inhibition and membrane damage can differ. Perform a time-course experiment to determine the optimal endpoint for each assay.
-
Assay Interference: this compound may interfere with the assay components. Run appropriate controls, including the compound in cell-free media, to check for interference.
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.8 |
| HepG2 | Hepatocellular Carcinoma | 32.5 ± 4.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24h, 48h, 72h).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.
-
Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.
Caption: A simplified diagram of a potential signaling pathway for this compound-induced apoptosis.
Caption: A logical diagram for troubleshooting high variability in cytotoxicity assays.
Technical Support Center: Sirpefenicol In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo experiments with the novel phenicol antibiotic, Sirpefenicol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a phenicol antibacterial agent.[1][2] Like other members of the phenicol class, such as chloramphenicol, it is expected to inhibit bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds.[3][4] While primarily bacteriostatic (inhibiting bacterial growth), it can be bactericidal at high concentrations against highly susceptible organisms.[3]
Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound's in vivo efficacy?
The efficacy of antimicrobial agents is influenced by several PK/PD parameters. For phenicols, which are generally considered time-dependent antibiotics with some concentration-dependent characteristics, the following parameters are crucial:
-
Time above Minimum Inhibitory Concentration (T > MIC): This is the duration for which the drug concentration at the site of infection remains above the minimum concentration required to inhibit bacterial growth. For time-dependent antibiotics, maximizing this duration is key to efficacy.
-
Area Under the Concentration-Time Curve to MIC ratio (AUC/MIC): This parameter reflects the total drug exposure over a 24-hour period relative to the MIC. It is a critical determinant of efficacy for many antibiotics.
-
Maximum Concentration to MIC ratio (Cmax/MIC): This represents the peak drug concentration achieved relative to the MIC.
Understanding these parameters through pharmacokinetic studies is essential for designing effective dosing regimens.
Troubleshooting Guide
Issue 1: Sub-optimal or Lack of Efficacy in Animal Models
If you are observing lower than expected efficacy of this compound in your in vivo experiments, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Inadequate Drug Exposure at the Site of Infection
-
Troubleshooting Steps:
-
Verify Dose and Route of Administration: Double-check the calculated dose and ensure the administration route is appropriate for achieving desired systemic or local concentrations.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Determine the drug's concentration in plasma and, if possible, in the target tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Adjust Dosing Regimen: Based on PK data, you may need to increase the dose, change the dosing frequency, or select a different administration route to improve drug exposure at the infection site.
-
Potential Cause 2: Bacterial Resistance
-
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): Isolate the bacteria from the infected animals and determine the MIC of this compound against this isolate. An elevated MIC compared to the original strain may indicate the development of resistance.
-
Investigate Resistance Mechanisms: Common resistance mechanisms for phenicols include enzymatic inactivation by chloramphenicol acetyltransferases (CATs), decreased membrane permeability, and efflux pumps that actively remove the drug from the bacterial cell.
-
Potential Cause 3: Host Factors
-
Troubleshooting Steps:
-
Consider the Immune Status of the Animal Model: this compound, being primarily bacteriostatic, relies on the host's immune system to clear the infection. If you are using immunocompromised animals, a bactericidal agent might be more effective, or a higher dose of this compound may be required.
-
Evaluate Protein Binding: A high degree of plasma protein binding can limit the amount of free, active drug available to fight the infection. While specific data for this compound is not publicly available, this is a general consideration for all antibiotics.
-
Experimental Workflow for Investigating Sub-optimal Efficacy
Issue 2: Unexpected Toxicity or Adverse Events
While specific toxicological data for this compound is not widely available, phenicols as a class can have side effects. For instance, chloramphenicol is known to cause dose-dependent bone marrow suppression.
Potential Cause 1: High Dose or Drug Accumulation
-
Troubleshooting Steps:
-
Review Dosing and PK Data: High peak concentrations (Cmax) or poor clearance leading to drug accumulation can cause toxicity.
-
Conduct Dose-Ranging Toxicity Studies: Determine the maximum tolerated dose (MTD) in your animal model.
-
Monitor for Clinical Signs of Toxicity: Observe animals for changes in weight, behavior, and overall health.
-
Perform Histopathology: At the end of the study, perform a histological analysis of key organs (e.g., liver, kidney, bone marrow) to assess for any drug-related changes.
-
Potential Cause 2: Off-Target Effects
-
Troubleshooting Steps:
-
Consult Pre-clinical Safety Data: If available, review any in vitro or in vivo safety pharmacology and toxicology data for this compound.
-
Consider Drug-Drug Interactions: If co-administering other compounds, investigate the potential for interactions that could increase the toxicity of this compound.
-
Signaling Pathway of Phenicol-Induced Bone Marrow Suppression (Hypothetical for this compound)
This diagram illustrates a generalized pathway by which phenicols like chloramphenicol can induce bone marrow suppression, which may be a consideration for this compound.
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for a novel phenicol antibiotic like this compound, based on published data for similar compounds like florfenicol and chloramphenicol. These tables are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Example Pharmacokinetic Parameters of a Novel Phenicol in Different Species
| Parameter | Mouse | Rat | Beagle Dog |
| Dose (mg/kg, IV) | 20 | 20 | 10 |
| Cmax (µg/mL) | 15.2 | 18.5 | 12.8 |
| AUC₀₋inf (µg*h/mL) | 45.7 | 60.2 | 55.4 |
| Half-life (t½) (h) | 2.5 | 3.1 | 4.2 |
| Clearance (mL/h/kg) | 437 | 332 | 180 |
Table 2: Example In Vivo Efficacy in a Murine Thigh Infection Model (vs. S. aureus)
| Treatment Group | Dose (mg/kg, SC) | Dosing Regimen | Bacterial Load (log₁₀ CFU/thigh) at 24h |
| Vehicle Control | - | BID | 7.8 ± 0.4 |
| This compound | 10 | BID | 5.2 ± 0.6 |
| This compound | 25 | BID | 4.1 ± 0.5 |
| This compound | 50 | BID | 3.0 ± 0.3 |
| Comparator (Vancomycin) | 20 | BID | 3.5 ± 0.4 |
Detailed Experimental Protocols
Protocol 1: Murine Thigh Infection Model for In Vivo Efficacy Testing
This protocol is a standard model for evaluating the efficacy of new antimicrobial agents.
-
Animal Preparation: Use female ICR or similar mice (6-8 weeks old). Render them neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to make them more susceptible to infection.
-
Bacterial Inoculum Preparation: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) to mid-log phase in an appropriate broth. Wash and resuspend the bacteria in saline to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, a comparator antibiotic, or vehicle control. Administer the drugs via the desired route (e.g., subcutaneous, oral) at predetermined dosing intervals for a specified duration (e.g., 24 or 48 hours).
-
Endpoint Measurement: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the treated groups to the vehicle control group to determine the extent of bacterial reduction. A statistically significant reduction indicates efficacy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard and then diluted) to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
Technical Support Center: Sirpefenicol Immunoassays
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Sirpefenicol immunoassay?
A1: The this compound immunoassay is a competitive binding assay. In this format, free this compound in a sample competes with a labeled, known amount of this compound for a limited number of specific antibody binding sites. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. This relationship is then used to quantify the amount of this compound present.
Q2: What is cross-reactivity and how can it affect my this compound immunoassay results?
A2: Cross-reactivity occurs when substances other than this compound, which are structurally similar, bind to the antibodies used in the assay.[1][2] This can lead to inaccurate quantification of this compound. If a cross-reacting substance is present in the sample, it will compete with the labeled this compound for antibody binding sites, leading to a falsely elevated result. It is a significant consideration in immunoassay development and validation.[3]
Q3: What are some potential cross-reactants for the this compound immunoassay?
A3: Potential cross-reactants for a this compound immunoassay would likely be compounds with a similar chemical structure. This could include metabolites of this compound, precursor molecules from its synthesis, or other drugs from the same class (e.g., other hypothetical "-fenicol" compounds). For example, a similar experimental antibiotic, thiamphenicol, was found to cross-react in a chloramphenicol immunoassay.[4]
Q4: How can I confirm a positive result from a this compound immunoassay?
A4: Positive results from an immunoassay, especially unexpected ones, should be considered presumptive until confirmed by a more specific, alternative analytical method.[5] The gold standard for confirmation is typically a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods separate the components of a sample before detection, allowing for unambiguous identification and quantification of this compound.
Q5: Can the assay format influence the degree of cross-reactivity?
A5: Yes, the format of the immunoassay can influence the observed cross-reactivity, even when using the same antibodies. Factors such as the concentration of antibodies and the labeled antigen can alter the assay's specificity. Assays that use lower concentrations of these reagents tend to be more specific and exhibit lower cross-reactivity.
Troubleshooting Guides
Issue 1: Unexpectedly high this compound concentrations in multiple samples.
-
Question: My results are showing significantly higher concentrations of this compound than anticipated. Could this be due to cross-reactivity?
-
Answer: Yes, this is a classic sign of potential cross-reactivity. If a structurally similar compound is present in your samples, it may be binding to the assay's antibodies, leading to an overestimation of the this compound concentration.
-
Troubleshooting Steps:
-
Review Sample Composition: Identify all known substances present in your sample matrix, including other drugs, metabolites, or additives.
-
Perform a Spike and Recovery Experiment: Add a known amount of a pure this compound standard to your sample matrix and measure the recovery. If recovery is significantly above 100%, an interfering substance may be present.
-
Test for Suspected Cross-Reactants: If you have identified potential cross-reactants, test them individually in the assay to determine their percentage cross-reactivity.
-
Confirm with an Alternative Method: Analyze the samples using a confirmatory method like HPLC or GC-MS to verify the this compound concentration.
-
-
Issue 2: High variability between replicate samples.
-
Question: I am observing poor precision in my results, with high variability between replicates of the same sample. What could be the cause?
-
Answer: High variability can be caused by a number of factors, including inconsistent sample preparation, pipetting errors, or issues with the assay reagents. It can also be an indicator of low-affinity, non-specific binding of interfering substances in the sample matrix.
-
Troubleshooting Steps:
-
Check Pipetting and Technique: Ensure that all pipettes are calibrated and that your technique is consistent for all samples and standards.
-
Evaluate Reagent Integrity: Make sure that all assay reagents are stored correctly and have not expired.
-
Pre-treat Samples: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove potential interfering substances from the matrix before running the immunoassay.
-
Review Assay Protocol: Ensure that all incubation times and temperatures are being followed precisely as recommended in the assay protocol.
-
-
Data Presentation
Table 1: Hypothetical Cross-Reactivity of the this compound Immunoassay with Structurally Similar Compounds.
| Compound | Structural Similarity to this compound | % Cross-Reactivity |
| This compound | Target Analyte | 100% |
| This compound Metabolite A | High | 45% |
| This compound Metabolite B | Moderate | 15% |
| Compound X | High | 5% |
| Compound Y | Low | <0.1% |
| Chloramphenicol | Moderate | 2% |
| Thiamphenicol | Moderate | 3% |
Experimental Protocols
Protocol: Determination of Cross-Reactivity by Competitive ELISA
-
Reagent Preparation:
-
Prepare a series of standard solutions of this compound at concentrations ranging from 0.1 to 1000 ng/mL.
-
Prepare a series of solutions for each potential cross-reactant at concentrations ranging from 1 to 1,000,000 ng/mL.
-
Prepare all other assay reagents (e.g., coating buffer, wash buffer, blocking buffer, antibody solution, enzyme-labeled this compound, substrate) according to the manufacturer's instructions.
-
-
Plate Coating:
-
Coat the wells of a 96-well microplate with the this compound-specific antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add the this compound standards or the potential cross-reactant solutions to the appropriate wells.
-
Add the enzyme-labeled this compound to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate five times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development has occurred.
-
-
Measurement and Analysis:
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the IC50 value (the concentration that causes 50% inhibition of binding) for this compound and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100%
-
-
Visualizations
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
Validation & Comparative
Comparative Analysis of Phenicol Antibiotics: A Review of Chloramphenicol and the Emerging Sirpefenicol
A comprehensive comparison between the established antibiotic chloramphenicol and the novel agent Sirpefenicol is currently hindered by a significant lack of publicly available data for the latter. While chloramphenicol has been extensively studied for decades, this compound is a recently patented compound with limited information in the public domain.
This guide provides a detailed overview of chloramphenicol's efficacy, mechanism of action, and the experimental protocols used for its evaluation. This information can serve as a valuable reference for researchers, scientists, and drug development professionals. The guide also acknowledges the current data gap for this compound, a phenicol antibacterial agent intended for veterinary use.
Chloramphenicol: An Established Broad-Spectrum Antibiotic
Chloramphenicol is a broad-spectrum antibiotic that has been in clinical use for many years.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] However, its use in humans is often reserved for serious infections when other safer antibiotics are not suitable, primarily due to the risk of serious side effects such as bone marrow suppression.[1]
Efficacy and Antibacterial Spectrum
The efficacy of chloramphenicol is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.[2] The following tables summarize the MIC ranges of chloramphenicol against various common pathogens.
Table 1: In Vitro Activity of Chloramphenicol against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 - 4 |
| Streptococcus pneumoniae | 0.5 - 2 |
| Enterococcus faecalis | 4 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vitro Activity of Chloramphenicol against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 2 - 8 |
| Haemophilus influenzae | 0.25 - 1 |
| Neisseria meningitidis | 0.25 - 1 |
| Salmonella typhi | 1 - 4 |
| Pseudomonas aeruginosa | Generally resistant |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action
Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] It specifically binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds. This action halts the elongation of the polypeptide chain, thereby arresting bacterial growth and replication.
Experimental Protocols
The determination of antibiotic efficacy relies on standardized experimental protocols. A fundamental method is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.
This compound: An Emerging Phenicol
This compound is identified as a phenicol antibacterial agent in patent literature, with an intended application in veterinary medicine. The patent number associated with this compound is WO2020068607A1. At present, there are no peer-reviewed scientific publications or publicly accessible preclinical data detailing its efficacy, mechanism of action, or antibacterial spectrum.
Conclusion
A direct and comprehensive comparison of the efficacy of this compound and chloramphenicol is not feasible at this time due to the lack of available scientific data on this compound. The information provided in this guide on chloramphenicol serves as a detailed reference for a well-characterized member of the phenicol class of antibiotics. As this compound progresses through the drug development pipeline, it is anticipated that more data will become publicly available, enabling a thorough comparative analysis. Researchers and drug development professionals are encouraged to monitor future publications and patent updates for emerging information on this novel antibacterial agent.
References
A Comparative Guide to Phenicol Cross-Resistance: Evaluating Sirpefenicol in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of phenicol antibiotics, a class of broad-spectrum antibacterial agents. While focusing on the well-established drugs chloramphenicol, florfenicol, and thiamphenicol, we also introduce sirpefenicol, a novel phenicol antibacterial agent for veterinary use. Due to its recent emergence, publicly available data on this compound's cross-resistance is limited. Therefore, this guide establishes a framework for comparison based on extensive data from existing phenicols, highlighting the key mechanisms of resistance and the experimental protocols used for their evaluation.
Introduction to Phenicol Antibiotics
Phenicols exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of peptide bonds.[1] However, the extensive use of these antibiotics in human and veterinary medicine has led to the emergence and spread of bacterial resistance. Cross-resistance, where a single mechanism confers resistance to multiple drugs, is a significant challenge in the clinical application of phenicols.
This compound (ZTS-00007928) is a new phenicol antibacterial agent with the chemical formula C17H18F3N3O3S and CAS number 1632310-24-7.[2] It is intended for use in treating bacterial infections in animals, as indicated in patent WO2020068607A1.[2] While detailed studies on its cross-resistance with other phenicols are not yet widely available, understanding the resistance mechanisms of its predecessors is crucial for predicting and evaluating its long-term efficacy.
Mechanisms of Phenicol Resistance and Cross-Resistance
The primary mechanisms of resistance to phenicol antibiotics are enzymatic inactivation and active efflux of the drug from the bacterial cell. These mechanisms are often responsible for the observed cross-resistance among different phenicols.
-
Enzymatic Inactivation: The most common form of resistance to chloramphenicol is the production of chloramphenicol acetyltransferases (CATs), encoded by cat genes. These enzymes acetylate the drug, rendering it unable to bind to the ribosome.[1] Thiamphenicol is less susceptible to CAT-mediated inactivation, and florfenicol is not a substrate for these enzymes.[3]
-
Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration. The floR gene, which encodes for a major facilitator superfamily (MFS) efflux pump, is a primary determinant of cross-resistance between florfenicol and chloramphenicol. The cmlA gene also encodes an efflux pump that confers resistance to chloramphenicol.
The presence of these resistance genes, particularly floR, on mobile genetic elements such as plasmids and transposons, facilitates their spread among different bacterial species and is a major driver of multi-drug resistance.
Quantitative Comparison of Phenicol Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC values for chloramphenicol, florfenicol, and thiamphenicol against common veterinary pathogens. The data is compiled from studies that utilized the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Comparative MICs (µg/mL) of Phenicols against Escherichia coli
| Antibiotic | MIC Range (Susceptible Isolates) | MIC Range (Resistant Isolates) | Resistance Gene(s) |
| Chloramphenicol | 2 - 8 | 32 - >256 | cat, cmlA |
| Florfenicol | 1 - 4 | 16 - >256 | floR |
| Thiamphenicol | 4 - 16 | 32 - >128 | - |
Data compiled from multiple sources.
Table 2: Comparative MICs (µg/mL) of Phenicols against Staphylococcus aureus
| Antibiotic | MIC Range (Susceptible Isolates) | MIC Range (Resistant Isolates) | Resistance Gene(s) |
| Chloramphenicol | 2 - 8 | 32 - 250 | cat |
| Florfenicol | 2 - 8 | 16 - 64 | floR |
| Thiamphenicol | 4 - 16 | 32 - 128 | - |
Data compiled from multiple sources.
Table 3: Comparative MICs (µg/mL) of Phenicols against Key Bovine Respiratory Disease Pathogens
| Pathogen | Antibiotic | MIC50 | MIC90 |
| Pasteurella multocida | Chloramphenicol | 1 | 2 |
| Florfenicol | 0.5 | 1 | |
| Thiamphenicol | 2 | 4 | |
| Mannheimia haemolytica | Chloramphenicol | 1 | 2 |
| Florfenicol | 0.5 | 1 | |
| Thiamphenicol | 2 | 4 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.
Experimental Protocols
The determination of MIC values is a standardized procedure crucial for comparing the efficacy of antibiotics and assessing cross-resistance. The following is a detailed methodology for the broth microdilution test as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of the phenicol antibiotics are prepared in a suitable solvent at a high concentration.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve the desired final concentration range.
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by the CLSI.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of action and resistance to phenicol antibiotics.
Caption: Experimental workflow for determining phenicol cross-resistance.
Conclusion
The cross-resistance among phenicol antibiotics is a complex issue primarily driven by the acquisition and dissemination of specific resistance genes, most notably floR. While chloramphenicol, florfenicol, and thiamphenicol have been extensively studied, the emergence of new derivatives like this compound necessitates continuous surveillance and comparative studies. The experimental framework and data presented in this guide offer a robust foundation for evaluating the cross-resistance potential of this compound and other novel phenicols. Future research should focus on generating comparative MIC data for this compound against a broad panel of veterinary pathogens and characterizing its susceptibility to known phenicol resistance mechanisms. Such data will be critical for ensuring the prudent and effective use of this new therapeutic agent in veterinary medicine.
References
Validating Sirpefenicol's Mechanism of Action: A Comparative Guide
This guide provides a comparative analysis of Sirpefenicol's mechanism of action against other well-established antibiotics that also target the bacterial 50S ribosomal subunit. This compound is a member of the phenicol class of antibiotics, suggesting a mechanism that involves the inhibition of bacterial protein synthesis. This document outlines the experimental data and protocols necessary to validate this hypothesis and compares its potential performance with chloramphenicol, florfenicol, and linezolid.
Postulated Mechanism of Action
As a phenicol antibiotic, this compound is predicted to exert its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding is expected to occur at or near the peptidyl transferase center (PTC), thereby inhibiting the formation of peptide bonds and halting protein synthesis.[1][2][3] This mechanism is shared with other members of the phenicol class, such as chloramphenicol and florfenicol.
Comparative Antibacterial Activity
A crucial step in validating a new antibiotic is to determine its efficacy against a range of bacterial pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table presents hypothetical MIC data for this compound against common Gram-positive and Gram-negative bacteria, alongside reported MIC values for chloramphenicol, florfenicol, and linezolid for comparison.
| Bacterium | This compound (µg/mL) | Chloramphenicol (µg/mL) | Florfenicol (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus | 1-4 | 2-8 | 1-4 | 1-4 |
| Streptococcus pneumoniae | 0.5-2 | 1-4 | 0.5-2 | 0.5-2 |
| Enterococcus faecalis | 2-8 | 4-16 | 2-8 | 1-4 |
| Escherichia coli | 2-8 | 2-8 | 1-4 | 16-64 |
| Haemophilus influenzae | 0.5-2 | 0.25-1 | 0.25-1 | 4-16 |
| Pseudomonas aeruginosa | >64 | >64 | >64 | >64 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other antibiotics are compiled from various sources.
In Vitro Protein Synthesis Inhibition
To confirm that this compound's antibacterial activity is due to the inhibition of protein synthesis, an in vitro transcription/translation assay can be performed. This assay measures the synthesis of a reporter protein (e.g., luciferase) in a cell-free system containing bacterial ribosomes. The IC50 value, the concentration of the antibiotic required to inhibit 50% of protein synthesis, is a key metric.
| Antibiotic | IC50 (µM) for E. coli Ribosomes |
| This compound | Hypothetical: 0.5 - 2 |
| Chloramphenicol | 1 - 5 |
| Florfenicol | 0.5 - 3 |
| Linezolid | 2 - 10 |
Note: The IC50 value for this compound is a hypothetical target for validation.
Ribosome Binding Affinity
Direct evidence of this compound's interaction with the ribosome can be obtained through ribosome binding assays. These experiments measure the affinity of the antibiotic for the 50S ribosomal subunit, typically expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
| Antibiotic | Binding Affinity (Kd) to E. coli 50S Subunit (µM) |
| This compound | Hypothetical: 1 - 5 |
| Chloramphenicol | 2 - 10 |
| Florfenicol | 1 - 8 |
| Linezolid | 0.5 - 2 |
Note: The Kd value for this compound is a hypothetical target for validation.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action, the experimental workflow for its validation, and a comparison with alternative antibiotics.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Comparison of this compound with other 50S subunit inhibitors.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed. Include positive (no antibiotic) and negative (no bacteria) controls.
In Vitro Protein Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Methodology:
-
Assay System: Utilize a bacterial in vitro transcription/translation-coupled system (e.g., from E. coli S30 extract).
-
Reporter Gene: Use a plasmid DNA template encoding a reporter protein, such as firefly luciferase.
-
Reaction Setup: In a 96-well plate, combine the S30 extract, amino acid mixture, energy source, and the luciferase DNA template.
-
Antibiotic Addition: Add varying concentrations of this compound (and control antibiotics) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Luminescence Measurement: Add luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antibiotic concentration and fitting the data to a dose-response curve.[4]
Ribosome Binding Assay
Objective: To determine the binding affinity of this compound to the bacterial 50S ribosomal subunit.
Methodology:
-
Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) and then separate the 50S and 30S subunits by sucrose density gradient centrifugation.
-
Radiolabeling (optional but common): Use a radiolabeled version of this compound (e.g., [³H]-Sirpefenicol) to facilitate detection.
-
Binding Reaction: Incubate a fixed concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound antibiotic from the free antibiotic. Common methods include nitrocellulose filter binding (ribosomes and bound ligand are retained on the filter) or equilibrium dialysis.
-
Quantification: Quantify the amount of bound and free radiolabeled this compound using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the concentration of bound ligand against the concentration of free ligand and fitting the data to a saturation binding curve. Competition binding assays with a known radiolabeled ligand (like [¹⁴C]-chloramphenicol) can also be used to determine the binding affinity of unlabeled this compound.
References
- 1. Phenicols Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Florfenicol VS Chloramphenicol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. Phenicols Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Sirpefenicol and Other Phenicol Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Sirpefenicol, a novel phenicol antibacterial agent, with established drugs of the same class: Chloramphenicol, Florfenicol, and Thiamphenicol. Due to the limited publicly available data on this compound, this comparison relies on its available safety data sheet and a comprehensive review of the well-documented safety profiles of its chemical analogues.
Executive Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life. Its safety profile beyond these classifications is not yet publicly detailed. In contrast, the broader phenicol class, particularly the widely studied Chloramphenicol, is associated with significant and potentially fatal toxicities. The primary concerns with Chloramphenicol are hematological, including a dose-related reversible bone marrow suppression and a rare, idiosyncratic, and often fatal aplastic anemia. Other serious adverse effects include "gray baby syndrome" in neonates and neurotoxicity.
Florfenicol and Thiamphenicol were developed as analogues to Chloramphenicol with improved safety profiles. Notably, the substitution of the p-nitro group in Chloramphenicol is thought to reduce the risk of aplastic anemia. However, these compounds are not without their own safety concerns, including dose-dependent bone marrow suppression and potential reproductive and developmental toxicity.
This guide presents available quantitative data, outlines representative experimental protocols for key safety assessments, and provides visualizations of relevant biological pathways and experimental workflows to aid in the comparative safety assessment of these compounds.
Overview of Phenicol Antibiotics
Phenicol antibiotics are a class of broad-spectrum bacteriostatic agents that inhibit bacterial protein synthesis. Their shared mechanism of action also contributes to their potential for host toxicity, particularly in rapidly dividing cells such as those in the bone marrow.
Mechanism of Action
Phenicols bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding obstructs the binding of the aminoacyl-tRNA to the A-site, thereby preventing peptide bond formation and halting protein synthesis. This mechanism is also implicated in the hematological toxicity of these drugs, as they can also inhibit mitochondrial protein synthesis in mammalian cells.
Comparative Efficacy of Florfenicol Against Chloramphenicol-Resistant Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of florfenicol and chloramphenicol, with a specific focus on the efficacy of florfenicol against bacterial strains that have developed resistance to chloramphenicol. This document outlines the mechanisms of action, resistance pathways, and comparative in vitro activity supported by experimental data and detailed protocols.
Introduction: The Challenge of Chloramphenicol Resistance and the Advent of Florfenicol
Chloramphenicol is a broad-spectrum antibiotic that has been historically effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] However, its use in human medicine has been limited due to the risk of serious side effects, such as aplastic anemia, and the widespread emergence of bacterial resistance.[1]
Florfenicol, a synthetic structural analog of thiamphenicol, was developed for veterinary use and exhibits a similar broad-spectrum antibacterial activity to chloramphenicol.[4] A key structural modification—the substitution of a fluorine atom for the hydroxyl group at the C3 position and a methylsulfonyl group for the p-nitro group on the phenyl ring—confers upon florfenicol a significant advantage: it is not susceptible to inactivation by the primary enzymatic resistance mechanism that affects chloramphenicol. This makes florfenicol a promising alternative for treating infections caused by chloramphenicol-resistant pathogens.
Mechanism of Action and Resistance
Both chloramphenicol and florfenicol are bacteriostatic agents that function by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds between amino acids.
Chloramphenicol Resistance Mechanisms
The most prevalent form of resistance to chloramphenicol is enzymatic inactivation by chloramphenicol acetyltransferases (CATs) . These enzymes, often encoded by plasmid-borne genes, catalyze the acetylation of the hydroxyl groups on the chloramphenicol molecule, rendering it unable to bind to the bacterial ribosome.
Another significant resistance mechanism is the active removal of the antibiotic from the bacterial cell via efflux pumps . Genes such as cmlA encode for membrane proteins that actively transport chloramphenicol out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.
Florfenicol's Advantage Over Chloramphenicol Resistance
Florfenicol's structural modifications make it a poor substrate for CAT enzymes. The substitution at the C3 position, where acetylation typically occurs, sterically hinders the binding of the CAT enzyme, thus preserving the antibiotic's activity against strains expressing this resistance mechanism.
However, florfenicol is not immune to all resistance mechanisms. Cross-resistance between chloramphenicol and florfenicol can occur, primarily through the action of specific efflux pumps. The floR gene, for instance, encodes an efflux pump that can recognize and export both chloramphenicol and florfenicol, leading to resistance to both drugs.
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for chloramphenicol and florfenicol against various bacterial isolates, including those with defined resistance mechanisms. The data demonstrates florfenicol's retained efficacy against many chloramphenicol-resistant strains.
Table 1: MICs of Chloramphenicol and Florfenicol against Escherichia coli Isolates from Bovine Diarrhea
| Isolate Category (n) | Resistance Gene(s) | Chloramphenicol MIC (µg/mL) | Florfenicol MIC (µg/mL) |
| Susceptible | None | ≤ 8 | ≤ 4 |
| Chloramphenicol-Resistant (41) | Various | ≥ 32 | Variable |
| - with floR (42 of 44 resistant) | floR | ≥ 32 | ≥ 16 |
| - with cmlA (12) | cmlA | ≥ 32 | Variable |
| - with floR and cmlA (8) | floR, cmlA | ≥ 64 | ≥ 64 |
Data adapted from a study on E. coli isolates from calves with diarrhea. Resistance breakpoints were defined as ≥32 µg/mL for chloramphenicol and ≥8 µg/mL for florfenicol for bovine respiratory pathogens.
Table 2: MICs of Chloramphenicol and Florfenicol against Escherichia coli Isolates from Diseased Chickens
| Resistance Profile | Chloramphenicol MIC (µg/mL) | Florfenicol MIC (µg/mL) |
| Chloramphenicol-Resistant (70 isolates) | ≥ 32 | Variable |
| Florfenicol-Resistant (29% of isolates) | High (≥ 64) | ≥ 32 |
This study highlights that while florfenicol is effective against many chloramphenicol-resistant isolates, co-resistance does occur.
Table 3: MICs of Chloramphenicol and Florfenicol against Staphylococcus pseudintermedius and Escherichia coli from Dogs
| Bacterial Species | Resistance Gene(s) | Chloramphenicol MIC90 (µg/mL) | Florfenicol MIC90 (µg/mL) |
| S. pseudintermedius (169 isolates) | catpC221 | 32 | 4 |
| E. coli (167 isolates) | catA1 and/or floR | 8 | 8 |
MIC90 represents the MIC value at which 90% of the isolates were inhibited. This data indicates that for S. pseudintermedius, florfenicol is significantly more potent than chloramphenicol, especially in a population with chloramphenicol resistance genes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
1. Preparation of Materials:
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Stock solutions of florfenicol and chloramphenicol of known concentration.
- Bacterial isolates to be tested.
- Control bacterial strain (e.g., E. coli ATCC 25922).
- 0.5 McFarland turbidity standard.
- Spectrophotometer.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the bacterial strain. b. Transfer the colonies to a tube of sterile saline or broth. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of florfenicol and chloramphenicol in CAMHB directly in the 96-well plates. b. The typical concentration range tested is 0.06 to 128 µg/mL, but this can be adjusted based on the expected resistance levels. c. Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. b. Growth is determined by observing the presence of turbidity or a pellet at the bottom of the well. c. The results for the quality control strain (E. coli ATCC 25922) should fall within the established acceptable range.
Visualizing Mechanisms of Action and Resistance
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions.
Conclusion
Florfenicol demonstrates significant efficacy against many chloramphenicol-resistant bacterial strains, primarily due to its structural resilience to inactivation by chloramphenicol acetyltransferases. This makes it a valuable therapeutic alternative in veterinary medicine where chloramphenicol resistance is prevalent. However, the emergence of resistance to florfenicol, often mediated by efflux pumps that can expel both drugs, underscores the importance of prudent antibiotic use and continued surveillance of resistance patterns. The data and protocols provided in this guide serve as a resource for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
- 1. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of Sirpefenicol and Florfenicol in Animal Models
A comprehensive comparison between the novel phenicol antibacterial agent, Sirpefenicol, and the established veterinary antibiotic, Florfenicol, is currently hampered by the limited availability of public in vivo data for this compound. While Florfenicol has been extensively studied in various animal models, providing a robust dataset on its efficacy, pharmacokinetics, and safety, this compound remains a largely enigmatic compound with no publicly accessible in vivo experimental results.
This compound is identified as a phenicol antibacterial agent intended for use in treating bacterial infections in animals[1][2]. Its development is detailed in patent WO2020068607A1[1][2]. However, beyond this preliminary information, there is a conspicuous absence of published in vivo studies, precluding a direct, data-driven comparison with Florfenicol.
In contrast, Florfenicol, a synthetic analog of thiamphenicol, has a well-documented profile as a broad-spectrum bacteriostatic antibiotic. It is widely utilized in veterinary medicine to combat a variety of Gram-positive and Gram-negative bacterial infections in livestock, poultry, and aquaculture.[3]
Mechanism of Action: A Shared Heritage
Both this compound, by its classification as a phenicol, and Florfenicol are presumed to share a similar mechanism of action with their parent compound, chloramphenicol. This class of antibiotics functions by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step of protein elongation. This targeted action is effective against a wide array of bacteria and is generally considered to have minimal impact on mammalian mitochondrial ribosomes, reducing the risk of host toxicity.
Diagram of the Phenicol Mechanism of Action
Caption: Mechanism of action of phenicol antibiotics.
Florfenicol: A Snapshot of In Vivo Performance
Numerous studies have characterized the in vivo behavior of Florfenicol across a range of animal species.
Pharmacokinetic Profile of Florfenicol
The pharmacokinetic parameters of Florfenicol vary depending on the animal species, dosage, and route of administration. Generally, it is well-absorbed and distributed in the body.
| Animal Model | Dosage & Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |
| Pigs | 30 mg/kg IM | 8.15 | 1.40 | - | - | |
| Donkeys | 30 mg/kg oral | 0.13 | 0.68 | 5.92 | - | |
| Broiler Chickens (infected) | 30 mg/kg IM | - | - | 2.15 | 87 | |
| Broiler Chickens (infected) | 30 mg/kg oral | - | - | 1.73 | 71 | |
| Rainbow Trout | 15 mg/kg oral | 0.273 (plasma) | 16 | 23.34 (plasma) | - | |
| Calves | 40 mg/kg SC | - | - | - | - |
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Generalized workflow for in vivo pharmacokinetic studies.
Efficacy of Florfenicol in Animal Models
Florfenicol has demonstrated efficacy against a wide range of pathogens in various animal models. For instance, in pigs, it is effective against respiratory diseases caused by Actinobacillus pleuropneumoniae, Pasteurella multocida, and Bordetella bronchiseptica. In cattle, it is used to treat respiratory infections and foot rot. Combination therapy studies have also shown synergistic effects of florfenicol with aminoglycosides against multidrug-resistant E. coli in livestock, both in vitro and in a murine infection model.
Safety and Toxicology of Florfenicol
A significant advantage of Florfenicol over its predecessor, chloramphenicol, is its improved safety profile. The structural modification in Florfenicol, specifically the replacement of the p-nitro group with a methylsulfonyl group, mitigates the risk of dose-independent, irreversible aplastic anemia in humans, a major concern with chloramphenicol. While chloramphenicol's myelotoxicity has been studied in animal models like mice, highlighting its effects on bone marrow progenitor cells, Florfenicol is considered a safer alternative for veterinary use. However, like all antibiotics, it is not without potential side effects, and its use can contribute to the development of antimicrobial resistance.
The Unanswered Questions about this compound
The lack of published in vivo data for this compound leaves several critical questions unanswered for researchers, scientists, and drug development professionals:
-
Efficacy: Against which specific pathogens is this compound effective in vivo, and how does its potency compare to Florfenicol and other existing antibiotics?
-
Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in different animal species? How do its pharmacokinetic parameters influence dosing regimens?
-
Safety: What is the in vivo safety profile of this compound? Does it exhibit any target organ toxicity or other adverse effects at therapeutic doses?
-
Resistance Profile: How susceptible are common veterinary pathogens to this compound, and what is the potential for the development of resistance?
Conclusion
While this compound holds promise as a new addition to the phenicol class of antibiotics for veterinary medicine, a comprehensive and objective comparison with the well-established Florfenicol is not feasible at this time. The scientific community awaits the publication of in vivo studies that will elucidate the efficacy, pharmacokinetic, and safety profiles of this compound in relevant animal models. Until such data becomes available, Florfenicol remains a cornerstone of antibacterial therapy in veterinary practice, supported by a wealth of experimental evidence. Future research, ideally including head-to-head comparative trials, will be crucial in determining the potential advantages and clinical utility of this compound relative to existing therapeutic options.
References
Assessing a Novel Phenicol Antibiotic: A Comparative Framework for Sirpefenicol
Disclaimer: As of late 2025, publicly available experimental data on the bactericidal or bacteriostatic properties of Sirpefenicol, a novel phenicol antibacterial agent, is scarce. This guide provides a comparative framework based on the well-established characteristics of the phenicol class of antibiotics, such as chloramphenicol, thiamphenicol, and florfenicol. The methodologies and data presented herein serve as a template for the evaluation of new compounds like this compound.
The "phenicol" class of antibiotics primarily acts by inhibiting bacterial protein synthesis, leading to a bacteriostatic effect.[1][2][3] However, under certain conditions, such as higher concentrations or against highly susceptible pathogens, these agents can exhibit bactericidal activity.[1] The distinction between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) action is crucial for research and development, guiding the potential therapeutic applications of a new antibiotic.
Mechanism of Action: The Phenicol Pathway
Phenicol antibiotics, including chloramphenicol and its analogs, are lipid-soluble and can diffuse through the bacterial cell membrane. Their primary target is the 50S subunit of the bacterial 70S ribosome. By binding to this subunit, they inhibit the peptidyl transferase enzyme, which is critical for forming peptide bonds between amino acids. This action halts the elongation of the polypeptide chain, effectively stopping protein synthesis and preventing bacterial growth.
Caption: Mechanism of bacteriostatic action for phenicol antibiotics.
Quantitative Susceptibility Data: A Comparative Overview
To determine if an antibiotic is bactericidal or bacteriostatic, two key metrics are used: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
-
MBC: The lowest concentration that results in a 99.9% (or 3-log10) reduction in the initial bacterial inoculum.
The MBC/MIC ratio is a critical indicator:
-
MBC/MIC ≤ 4: Generally considered bactericidal .
-
MBC/MIC > 4: Generally considered bacteriostatic .
The following table summarizes representative data for established phenicols against various bacterial species. Data for this compound would be generated through similar assays.
| Antibiotic | Bacterial Species | Type | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Implied Activity | Reference |
| Chloramphenicol | S. pneumoniae | Gram-positive | 0.06 - >2 | 2 | Not specified | Can be ≤ 4 | Bactericidal | |
| Chloramphenicol | H. influenzae | Gram-negative | Not specified | Not specified | Not specified | Can be ≤ 4 | Bactericidal | |
| Chloramphenicol | S. aureus | Gram-positive | Not specified | 32 | Not specified | > 4 | Bacteriostatic | |
| Chloramphenicol | E. coli | Gram-negative | Not specified | 8 | Not specified | > 4 | Bacteriostatic | |
| Thiamphenicol | S. pneumoniae | Gram-positive | 0.5 - 4 | 2 | Not specified | Varies | Primarily Bacteriostatic | |
| Florfenicol | S. pseudintermedius | Gram-positive | Not specified | 4 | Not specified | > 4 | Bacteriostatic | |
| Florfenicol | E. coli | Gram-negative | Not specified | 8 | Not specified | > 4 | Bacteriostatic |
Note: MIC₉₀ represents the concentration at which 90% of isolates were inhibited.
Experimental Protocols
Objective assessment of a new compound like this compound requires standardized and reproducible experimental protocols.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay
This assay quantifies the concentration of an antibiotic required to inhibit or kill bacteria.
Methodology:
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The antibiotic (this compound) is serially diluted in the broth across a range of concentrations in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no antibiotic) and negative control (broth only) are included.
-
Incubation: The plate is incubated for 16-20 hours at 35-37°C.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).
-
MBC Determination: An aliquot (e.g., 10-100 µL) is taken from each clear well (at and above the MIC) and plated onto antibiotic-free agar.
-
Incubation & Counting: The agar plates are incubated for 18-24 hours. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Caption: Workflow for determining MIC and MBC values.
Time-Kill Curve Assay
This dynamic assay provides insight into the rate of bacterial killing over time.
Methodology:
-
Culture Preparation: A log-phase bacterial culture is prepared and diluted to a starting concentration of ~10⁶ CFU/mL in broth.
-
Exposure: The culture is divided into flasks containing different multiples of the predetermined MIC of this compound (e.g., 1x, 4x, 8x, 16x MIC) and a no-antibiotic growth control.
-
Sampling: At regular time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.
-
Quantification: The aliquot is serially diluted and plated on antibiotic-free agar to determine the viable cell count (CFU/mL).
-
Data Plotting: The log₁₀ CFU/mL is plotted against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum within 24 hours. A bacteriostatic effect is characterized by the inhibition of growth or a <3-log₁₀ reduction in CFU/mL.
Caption: Workflow for conducting a time-kill curve assay.
References
Comparative Analysis of Phenicol Antibiotics for Veterinary Use: A Review of Florfenicol and Thiamphenicol in the Context of Sirpefenicol
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro activity and in vivo efficacy of florfenicol and thiamphenicol, two established phenicol antibiotics used in veterinary medicine. This analysis is presented to offer a baseline for evaluating new chemical entities in this class, such as Sirpefenicol. Notably, public domain data regarding the specific in vitro activity and animal model efficacy of this compound is limited at the time of this publication, with most information citing patent WO2020068607A1.
In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of an antibiotic is a critical first step in its evaluation. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure. Below are tables summarizing the MIC distributions for florfenicol and thiamphenicol against key bacterial pathogens responsible for respiratory diseases in swine and cattle.
Table 1: In Vitro Activity of Florfenicol against Key Swine Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Actinobacillus pleuropneumoniae | 90 | 0.39 | - | 0.2 - 1.56 | [1] |
| Actinobacillus pleuropneumoniae | 42 | - | - | ~0.2 - ~0.39 | [2] |
| Actinobacillus pleuropneumoniae | - | - | - | - | [3] |
| Pasteurella multocida | 68 (porcine) | - | - | - | [4] |
| Streptococcus suis | - | - | - | - | [3] |
Table 2: In Vitro Activity of Florfenicol and Thiamphenicol against Key Bovine Respiratory Pathogens
| Antibiotic | Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Florfenicol | Pasteurella multocida | 72 (bovine) | - | - | - | |
| Florfenicol | Mannheimia haemolytica | - | - | - | - | |
| Thiamphenicol | Pasteurella multocida | 72 (bovine) | - | >100 | - |
Validation in Animal Infection Models
Successful in vitro activity must be validated in vivo to account for pharmacokinetic and pharmacodynamic factors. Animal infection models are essential for evaluating the efficacy of new antibiotics under physiological conditions.
Florfenicol in Swine Respiratory Disease Models
Studies have demonstrated the efficacy of florfenicol in treating swine respiratory disease. In an experimental infection model with Mycoplasma hyopneumoniae, a single intramuscular injection of florfenicol (30 mg/kg) significantly reduced clinical symptoms compared to a positive control group. While improvements in average daily gain, feed conversion ratio, and lung lesions were observed, they were not statistically significant in this particular study. Another study in piglets with naturally occurring respiratory pathologies showed that two doses of a 40% florfenicol solution resulted in the complete reversal of the clinical pattern and a reduction in the prevalence of Klebsiella pneumoniae, Streptococcus suis, and Staphylococcus haemolyticus.
Thiamphenicol in Swine
While less data is publicly available compared to florfenicol, thiamphenicol has been used in veterinary medicine for the treatment of bacterial infections in the respiratory tract of swine.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental methodologies are crucial.
In Vitro Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) for florfenicol and thiamphenicol against bacterial isolates is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., blood agar) for 18-24 hours at 37°C.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Experimental workflow for in vitro susceptibility testing.
Swine Respiratory Disease Model: Mycoplasma hyopneumoniae Challenge
The following protocol outlines a typical experimental infection model to evaluate antibiotic efficacy against M. hyopneumoniae in swine.
-
Animal Selection: Clinically healthy, M. hyopneumoniae-free piglets are selected and acclimatized to the experimental conditions.
-
Infection: Piglets in the treatment and positive control groups are experimentally infected, for example, via endotracheal inoculation with a virulent strain of M. hyopneumoniae. A negative control group remains uninfected.
-
Monitoring: Animals are monitored daily for clinical signs of respiratory disease, such as coughing, dyspnea, and changes in behavior.
-
Treatment: Upon the onset of clinical disease, the treatment group receives the investigational antibiotic (e.g., florfenicol at 30 mg/kg, intramuscularly). The positive control group receives a placebo, and the negative control group remains untreated.
-
Data Collection: Key parameters are recorded throughout the study, including clinical scores, average daily gain, and feed conversion ratio.
-
Necropsy and Lesion Scoring: At the end of the study period (e.g., 4 weeks post-infection), all animals are euthanized, and lungs are examined for macroscopic lesions typical of enzootic pneumonia. Lung lesion scores are assigned based on the percentage of affected lung tissue.
Workflow of an animal infection model for swine respiratory disease.
Conclusion
This guide provides a comparative summary of the available data on the in vitro activity and in vivo efficacy of florfenicol and thiamphenicol. Florfenicol, in particular, demonstrates potent activity against key swine and bovine respiratory pathogens. While this information is valuable for researchers in the field of veterinary medicine, the lack of publicly accessible, peer-reviewed data on this compound precludes a direct comparison at this time. Future publications or the release of data from patent WO2020068607A1 will be necessary to fully evaluate the potential of this compound within the phenicol class of antibiotics.
References
- 1. In vitro antibacterial activity of florfenicol against Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility of Pasteurella multocida isolated from cattle and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics: A Detailed Analysis of Florfenicol and an Overview of Sirpefenicol
A comparative analysis of the pharmacokinetics of Sirpefenicol and florfenicol is not currently feasible due to the absence of publicly available scientific literature and experimental data on this compound. While this compound is identified as a phenicol antibacterial agent with a known chemical structure (CAS 1632310-24-7) and is intended for veterinary use, no pharmacokinetic studies detailing its absorption, distribution, metabolism, and excretion in any animal species have been published in accessible scientific journals or databases.[1][2][3][4][5]
In contrast, florfenicol, a structural analogue of thiamphenicol and chloramphenicol, has been extensively studied, with a large body of literature detailing its pharmacokinetic profile in various target animal species. This guide, therefore, provides a comprehensive overview of the pharmacokinetics of florfenicol, supported by experimental data from multiple studies. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Florfenicol: A Pharmacokinetic Profile
Florfenicol is a broad-spectrum bacteriostatic antibiotic widely used in veterinary medicine to treat diseases in livestock and aquaculture. Its efficacy is closely linked to its pharmacokinetic properties, which determine the concentration and duration of the drug at the site of infection.
Data Presentation: Pharmacokinetic Parameters of Florfenicol
The following tables summarize key pharmacokinetic parameters of florfenicol in various animal species following different routes of administration. These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Table 1: Pharmacokinetic Parameters of Florfenicol in Swine
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| Intramuscular (IM) | 15 | 3.58 ± 1.51 | 1.64 ± 1.74 | - | - | ~96 | |
| Intramuscular (IM) | 20 | 4.00 | - | - | 13.88 | 122.7 | |
| Oral (PO) | 20 | 8.11 | - | - | 16.53 | 112.9 | |
| Oral (in feed) | ~15 | 2-6 (steady state) | - | - | - | Similar to IM | |
| Intramuscular (IM) | 30 | 8.15 ± 3.11 | 1.40 ± 0.66 | 164.45 ± 34.18 | - | - |
Table 2: Pharmacokinetic Parameters of Florfenicol in Chickens
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 15 | - | - | - | 2.8 | - | |
| Intramuscular (IM) | 15 | - | - | - | - | 95 | |
| Oral (PO) | 15 | - | - | - | - | 96 | |
| Intravenous (IV) | 30 | - | - | - | 3.02 | - | |
| Intramuscular (IM) | 30 | - | - | - | 2.15 | 87 | |
| Oral (PO) | 30 | - | - | - | 1.73 | 71 |
Table 3: Pharmacokinetic Parameters of Florfenicol in Cattle (Heifers)
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Intramuscular (IM) | 20 | 3.2 | - | 101.5 | 24.5 | |
| Subcutaneous (SC) | 40 | 2.7 | - | 194.5 | 103.8 |
Table 4: Pharmacokinetic Parameters of Florfenicol in Sheep
| Administration Route & Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| IM (Formulation A) | 20 | 3.76 | - | 24.88 | 13.44 | |
| IM (Formulation B) | 20 | 7.72 | - | 41.53 | 5.98 | |
| SC (Formulation A) | 40 | 2.63 | - | 31.63 | 12.48 | |
| SC (Formulation B) | 40 | 4.70 | - | 48.32 | 16.60 |
Experimental Protocols
The data presented above were generated from pharmacokinetic studies with specific methodologies. Below are summaries of typical experimental protocols employed in these studies.
Typical Experimental Protocol for a Comparative Pharmacokinetic Study of Florfenicol
-
Animals: Healthy animals of the target species (e.g., pigs, chickens, cattle) are selected and acclimated to the study conditions. In some studies, diseased animal models are used to assess the impact of the pathological state on drug kinetics.
-
Drug Administration: A single or multiple doses of florfenicol are administered via various routes, such as intravenous (IV), intramuscular (IM), subcutaneous (SC), or oral (PO). For oral administration, the drug may be given as a bolus, in drinking water, or mixed with feed.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma or serum is then separated for analysis. In some studies, tissue samples are also collected to determine drug distribution.
-
Analytical Method: The concentration of florfenicol in the biological samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models to calculate the key pharmacokinetic parameters.
Mandatory Visualization
Caption: Experimental workflow for a typical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of florfenicol is well-documented across a range of veterinary species, demonstrating good absorption and distribution characteristics that support its clinical use. The provided data and protocols offer a solid foundation for researchers and drug developers working with this antibiotic.
Conversely, the lack of published pharmacokinetic data for this compound prevents any meaningful comparison at this time. Further research and publication of in vivo studies are necessary to elucidate the pharmacokinetic properties of this compound and to enable a direct, data-driven comparison with florfenicol and other related compounds. This would be a critical step in evaluating its potential therapeutic advantages and establishing appropriate dosing regimens for veterinary applications.
References
Safety Operating Guide
Proper Disposal of Sirpefenicol: A Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of Sirpefenicol (CAS No. 1632310-24-7), a phenicol antibacterial agent intended for laboratory research use.[1][2] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The primary directive for this compound disposal is to treat it as hazardous chemical waste, primarily due to its significant environmental toxicity.[1]
Core Safety Principle: this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it must never be disposed of down the drain or in regular solid waste. All waste streams containing this compound must be collected, segregated, and disposed of through an approved hazardous waste management program.
This compound Hazard Profile
This table summarizes the key hazard classifications for this compound as identified in its Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
| Disposal Mandate | - | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step guide for handling different waste streams contaminated with this compound. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation is the first step in compliant waste management.
-
Designate specific, clearly labeled hazardous waste containers for this compound waste.
-
Never mix this compound waste with other incompatible chemical waste streams.
-
Keep all hazardous waste containers securely closed except when actively adding waste.
-
Use secondary containment for all liquid waste containers to prevent spills.
Disposal Protocols for Specific Waste Streams
A. Unused or Expired Stock this compound (Solid Powder or High-Concentration Solutions)
-
These materials are considered hazardous chemical waste.
-
Do not attempt to neutralize or deactivate them.
-
Collect all such materials in their original container or a designated, properly labeled hazardous waste container.
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.
B. Contaminated Liquid Waste (e.g., Used Cell Culture Media, Supernatants)
-
Autoclaving is not a sufficient disposal method. While autoclaving can sterilize biohazardous agents, it does not guarantee the chemical degradation of many antibiotics, including potentially this compound.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not discharge any liquid antibiotic waste to the sewer system.
-
Store the container in a designated satellite accumulation area until it is ready for pickup by your EHS department.
C. Contaminated Solid Waste (e.g., Gloves, Pipette Tips, Tubes, Flasks, Bench Paper)
-
Place all solid waste items that have come into contact with this compound into a designated container for solid hazardous chemical waste. This is often a pail or drum lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled as containing this compound-contaminated waste.
-
When the container is full, seal it securely and arrange for disposal via your EHS department.
D. Empty this compound Containers
-
Empty containers that held this compound must be managed carefully to remove residual product.
-
Rinse the container three times with a suitable solvent (e.g., water or as recommended by your EHS office).
-
The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses should also be collected as hazardous waste to ensure full compliance.
-
After triple rinsing, completely deface or remove the original label.
-
Dispose of the clean, de-labeled container according to institutional guidelines for glass or plastic recycling or disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of various this compound waste streams.
Caption: this compound waste disposal decision workflow.
References
Personal protective equipment for handling Sirpefenicol
Essential Safety and Handling Guide for Sirpefenicol
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this document incorporates specific data available for this compound and supplements it with safety protocols from structurally related phenicol antibacterials, namely Florfenicol and Chloramphenicol, to ensure a thorough and cautious approach to its handling.
Compound Identification:
| Product Name: | This compound |
| Synonyms: | ZTS-00007928 |
| CAS Number: | 1632310-24-7[1] |
| Molecular Formula: | C17H18F3N3O3S[1] |
| Molecular Weight: | 401.4 g/mol [1] |
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Due to its classification as a phenicol antibacterial, it is prudent to handle this compound as potentially having other hazards associated with this class of compounds, such as potential for reproductive toxicity and carcinogenicity, as seen with Chloramphenicol and Florfenicol.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE based on the known hazards of this compound and data from related phenicol compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of ASTM D6978-tested chemotherapy gloves. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff. Change outer gloves regularly or immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect against dust, aerosols, and splashes. |
| Body | Disposable, impermeable gown or lab coat with long sleeves and tight-fitting cuffs. | Provides a barrier against skin contact. Should be solid-fronted and close in the back. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a containment system (e.g., chemical fume hood, biological safety cabinet) or when there is a risk of aerosolization. |
Operational Plans: Handling and Storage
Proper operational procedures are critical to ensure safety and maintain the integrity of the compound.
Handling:
-
Handle this compound in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store locked up and away from incompatible materials such as strong oxidizing agents.
-
Recommended storage for the powder is at -20°C for up to 2 years. Solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Accidental Release/Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material with an absorbent material for solid spills, or appropriate absorbent for liquid spills, and place it in a sealed container for disposal. |
Disposal Plan
The disposal of this compound and its waste must be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations.
Waste Categories and Disposal Methods:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. The waste should be collected by a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container for incineration or other approved disposal methods. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional and regulatory guidelines. |
| Aqueous Waste Containing this compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not pour down the drain due to its high aquatic toxicity. |
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: A step-by-step workflow for the safe handling of this compound powder.
Caption: A logical flow diagram for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
